2-Chloroethyl orthoformate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[bis(2-chloroethoxy)methoxy]-2-chloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHRVKJTCSHZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066402 | |
| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |
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Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-58-9 | |
| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[2-chloroethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-chloroethyl) orthoformate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl orthoformate | |
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| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |
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| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |
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| Record name | Tris(2-chloroethyl) orthoformate | |
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Foundational & Exploratory
2-Chloroethyl orthoformate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroethyl orthoformate, also known as Tris(2-chloroethyl) orthoformate. It details its chemical and physical properties, outlines a representative synthesis protocol, discusses its applications in organic synthesis and drug development, and provides essential safety and handling information.
Core Chemical Data
CAS Number: 18719-58-9[1] Molecular Weight: 251.54 g/mol [2]
This compound is an organic compound classified as an orthoester. Its structure features a central carbon atom bonded to three 2-chloroethoxy groups. This functionality makes it a valuable reagent and intermediate in a variety of chemical transformations.
Synonyms
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound, providing essential data for its use in a laboratory setting.
| General Properties | Value | Reference |
| Molecular Formula | C₇H₁₃Cl₃O₃ | [1][2] |
| Appearance | Liquid | |
| Purity (Typical) | ≥95% | |
| Solubility | Soluble in most organic solvents. | [3] |
| Calculated Physicochemical Data | Value | Reference |
| Boiling Point (Normal) | 538.67 K | [2] |
| Melting Point (Normal) | 310.10 K | [2] |
| LogP (Octanol/Water Partition) | 2.036 | [2] |
| Water Solubility (log10ws) | -1.58 mol/l | [2] |
| Enthalpy of Vaporization | 51.17 kJ/mol | [2] |
| Critical Temperature | 724.53 K | [2] |
| Critical Pressure | 2393.53 kPa | [2] |
Synthesis and Experimental Protocols
Representative Synthesis of Tris(2-chloroethyl) Orthoformate
Materials:
-
Triethyl orthoformate
-
2-Chloroethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Appropriate solvent (e.g., toluene)
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add triethyl orthoformate and a threefold molar excess of 2-chloroethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the equilibrium towards the product.
-
Monitor the reaction progress by observing the cessation of ethanol distillation.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.
-
Filter the mixture to remove the solid sodium carbonate.
-
Remove the excess 2-chloroethanol and any solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure Tris(2-chloroethyl) orthoformate.
This is a representative protocol and should be optimized for specific laboratory conditions.
Applications in Research and Drug Development
Orthoformates are versatile reagents in organic synthesis, and this compound is no exception. Its primary applications stem from its ability to act as a protecting group and a precursor for formylation reactions.
Role as a Protecting Group
One of the key applications of orthoformates is the protection of hydroxyl and carbonyl groups in complex molecules during multi-step syntheses.[4] this compound can be used to form acetals and ketals, which are stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to regenerate the original functional group.[4] The presence of the chloroethyl group may offer different stability and reactivity profiles compared to simpler alkyl orthoformates.
Use in Heterocyclic Synthesis
Orthoformates are widely used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[5] They can react with dinucleophiles, such as 1,2-diamines and 2-amino phenols, to form five- and six-membered heterocyclic rings. While specific examples for this compound are not prevalent, the general reactivity of orthoformates suggests its utility in constructing novel heterocyclic scaffolds for drug discovery.
Potential as a Chemical Intermediate
The chloroethyl groups in this compound provide reactive handles for further chemical modifications. These chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a potentially useful intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Visualizing Synthetic Utility
The following diagrams illustrate the role of this compound in a typical synthetic workflow.
Caption: Synthesis of Tris(2-chloroethyl) Orthoformate.
Caption: Use as a protecting group for diols.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, it is crucial to seek medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.
This safety information is a summary. Always consult the material safety data sheet (MSDS) before handling this chemical. Always consult the material safety data sheet (MSDS) before handling this chemical.*
References
An In-depth Technical Guide to the Synthesis of Tris(2-chloroethyl) Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Pathway: Williamson Ether Synthesis Analogue
The most probable and widely applicable method for synthesizing tris(2-chloroethyl) orthoformate is analogous to the Williamson ether synthesis, a well-established method for preparing orthoesters.[1][2] This pathway involves the reaction of chloroform with the sodium salt of 2-chloroethanol (sodium 2-chloroethoxide).
The overall reaction can be summarized as follows:
CHCl₃ + 3 HOCH₂CH₂Cl + 3 Na → HC(OCH₂CH₂Cl)₃ + 3 NaCl + 3/2 H₂
This reaction is typically carried out by first preparing the sodium alkoxide in situ, followed by the addition of chloroform.
Logical Workflow for Synthesis
Caption: Logical workflow for the synthesis of tris(2-chloroethyl) orthoformate.
Experimental Protocols
The following is a detailed, adapted experimental protocol based on the well-documented synthesis of triethyl orthoformate from Organic Syntheses.[3]
Materials:
-
2-Chloroethanol
-
Sodium metal
-
Chloroform
-
Anhydrous diethyl ether (as a solvent, optional)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of Sodium 2-chloroethoxide:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether.
-
Slowly add 2-chloroethanol dropwise to the sodium suspension with stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.
-
Continue stirring until all the sodium has reacted to form a solution or suspension of sodium 2-chloroethoxide.
-
-
Reaction with Chloroform:
-
Cool the mixture in an ice bath.
-
Slowly add chloroform dropwise to the sodium 2-chloroethoxide solution/suspension with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Wash the filtrate with a small amount of water to remove any unreacted 2-chloroethanol and base.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude tris(2-chloroethyl) orthoformate by fractional distillation under reduced pressure.
-
Alternative Synthesis Pathway: One-Step Reaction in an Inert Solvent
A one-step synthesis method has been patented for the preparation of orthoformates.[4] This approach involves the simultaneous reaction of the alcohol, chloroform, and a caustic alkali in an inert solvent that is insoluble in water. This method offers the advantage of continuous extraction of the product into the organic phase.
Reaction Scheme for the One-Step Synthesis
Caption: One-step synthesis of tris(2-chloroethyl) orthoformate.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis Analogue (Expected) | One-Step Synthesis in Inert Solvent (Reported for Triethyl Orthoformate)[4][5] |
| Yield | 40-60% | 65-75% |
| Reactants | 2-Chloroethanol, Sodium, Chloroform | 2-Chloroethanol, Sodium Hydroxide, Chloroform |
| Solvent | Diethyl ether (optional) | Toluene, Cyclohexane, or other inert solvent |
| Base | Sodium Metal | Sodium Hydroxide |
| Reaction Temp. | 0 °C to reflux | 10-100 °C |
| Purity (post-distillation) | >98% | >98% |
Safety Considerations
-
Sodium Metal: Reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Chloroform: A suspected carcinogen and toxic. Handle in a well-ventilated fume hood.
-
2-Chloroethanol: Toxic and readily absorbed through the skin. Wear appropriate personal protective equipment.
-
Hydrogen Gas: Flammable. Ensure the reaction setup is properly vented.
References
- 1. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 2. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1034659C - One-step synthesis of ortho-formate - Google Patents [patents.google.com]
- 5. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]
Reactivity Profile of 2-Chloroethyl Orthoformate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, with a variety of nucleophiles. Due to its dual reactive sites—the central orthoformate carbon and the electrophilic carbon of the 2-chloroethyl groups—this reagent exhibits a versatile and distinct reactivity profile, making it a valuable tool in organic synthesis, particularly for the construction of heterocyclic systems and as a protecting group.
Core Reactivity Principles
This compound possesses two primary sites susceptible to nucleophilic attack:
-
The Central Orthoformate Carbon: This site is electrophilic and its reactivity is significantly enhanced under acidic conditions. Acid catalysis protonates one of the oxygen atoms, facilitating the departure of a 2-chloroethanol molecule and forming a highly reactive carboxonium ion intermediate. This intermediate is then readily attacked by nucleophiles.
-
The Carbon Atom of the Chloroethyl Group: The carbon atom bonded to the chlorine is an electrophilic center susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism, especially with strong nucleophiles.
The reaction pathway and resulting products are therefore highly dependent on the nature of the nucleophile and the reaction conditions, particularly the pH.
Reactions with Nucleophiles: A Quantitative Overview
The following tables summarize the reactivity of this compound with various classes of nucleophiles. It is important to note that while the general reactivity is well-established, detailed quantitative data and specific experimental protocols for this compound are not as widely reported in the literature as for simpler orthoformates like triethyl or trimethyl orthoformate. In such cases, analogous reactivity is indicated.
Table 1: Reaction with N-Nucleophiles (Amines, Hydrazines, etc.)
| Nucleophile Type | Product Type | General Conditions | Notes |
| Primary Amines | Formamidines, Imidates | Acid catalysis or heating | Can lead to heterocyclic synthesis with bifunctional amines (e.g., o-phenylenediamine). |
| Secondary Amines | Formamidinium salts | Typically requires heating | Reactivity is generally lower than with primary amines. |
| Hydrazines | Formylhydrazones, Heterocycles | Often leads to cyclization products | Useful in the synthesis of various nitrogen-containing heterocycles.[1] |
| o-Phenylenediamine | Benzimidazoles | Acid catalysis, heating | A common method for benzimidazole synthesis. |
Table 2: Reaction with O-Nucleophiles (Alcohols, Diols, Carboxylic Acids)
| Nucleophile Type | Product Type | General Conditions | Notes |
| Alcohols/Phenols | Transesterification products | Acid catalysis, removal of 2-chloroethanol | An equilibrium process driven to completion by removing the alcohol byproduct. |
| Diols (e.g., ethylene glycol) | 1,3-Dioxolanes | Acid catalysis | A common method for the protection of diols or aldehydes/ketones. |
| Carboxylic Acids | 2-Chloroethyl esters | Acid catalysis | The orthoformate acts as both an esterifying agent and a water scavenger.[1] |
| Water (Hydrolysis) | Formate esters, Formic acid | Acid-catalyzed | The electron-withdrawing chloroethyl groups can accelerate hydrolysis compared to non-halogenated orthoformates.[1] |
Table 3: Reaction with Other Nucleophiles
| Nucleophile Type | Product Type | General Conditions | Notes |
| Thiols | Thioformates | Acid catalysis | Analogous to reactions with alcohols. |
| Grignard Reagents | Acetals, Aldehydes (after hydrolysis) | Anhydrous ether | Reaction occurs at the central carbon, leading to C-C bond formation. |
| Azide (e.g., NaN₃) | 2-Chloroethyl azide (from substitution on the ethyl group) or formyl azide derivatives | Aprotic polar solvent | The reaction site depends on the conditions. |
Key Experimental Protocols
Detailed experimental protocols for reactions specifically involving this compound are limited in publicly available literature. Therefore, general procedures are provided, supplemented by detailed examples using closely related and commonly reported orthoformates to illustrate the methodology.
Protocol 1: General Synthesis of Benzimidazoles using an Orthoformate
Objective: To synthesize a 2-substituted benzimidazole from o-phenylenediamine and an orthoformate. This is a common application for orthoformates in heterocyclic synthesis.
General Procedure:
-
A mixture of o-phenylenediamine and a slight excess of the orthoformate (e.g., this compound) is prepared in a suitable solvent (e.g., toluene, or neat).
-
A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) is added.
-
The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the alcohol byproduct (2-chloroethanol in this case), driving the reaction to completion.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.
Detailed Example using Triethyl Orthoformate:
-
Synthesis of 1,3-diphenyl-1H-benzo[d]imidazol-3-ium chloride: In a 125 mL two-neck round-bottomed flask, N¹,N²-diphenylbenzene-1,2-diamine (1.14 mmol) and triethyl orthoformate (30 mL) were added. The suspension was stirred at 145 °C until it became a clear red solution (approximately 10 minutes). A slow stream of nitrogen was then passed through the solution to facilitate the distillation of 20 mL of a mixture of ethanol and triethyl orthoformate over 50 minutes.[2] This example illustrates the general conditions for the initial reaction with the orthoformate.
Protocol 2: Protection of a Diol as a 1,3-Dioxolane using an Orthoformate
Objective: To protect a 1,2-diol as a 1,3-dioxolane. Orthoformates are effective reagents for this transformation as they also act as water scavengers.
General Procedure:
-
The diol and the orthoformate (e.g., this compound) are dissolved in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
A catalytic amount of an acid catalyst (e.g., montmorillonite K10, p-toluenesulfonic acid) is added.
-
The mixture is stirred, often at reflux with a Dean-Stark trap to remove the alcohol byproduct.
-
The reaction is monitored by TLC until the starting diol is consumed.
-
The catalyst is removed by filtration, and the reaction mixture is washed with a mild base (e.g., saturated NaHCO₃ solution) and water. The organic layer is then dried and concentrated to yield the 1,3-dioxolane.
Detailed Example using Trimethyl Orthoformate:
-
General Procedure for the Synthesis of 1,3-Dioxolanes: A mixture of salicylaldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), montmorillonite K10 (300 mg), and sodium-dried toluene (20.0 mL) were placed in a round-bottom flask fitted with a Dean-Stark apparatus and stirred for 1 hour. The diol (2.0 mmol) was then added, and the mixture was refluxed for the specified time with the removal of the methanol formed.[3]
Protocol 3: Acid-Catalyzed Hydrolysis of an Orthoformate
Objective: To hydrolyze an orthoformate to its corresponding formate ester and alcohol. This is a fundamental reaction of orthoformates.
General Procedure:
-
The orthoformate (e.g., this compound) is dissolved in a suitable solvent mixture containing water (e.g., aqueous acetone or THF).
-
A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is added.
-
The reaction is stirred at a controlled temperature (often room temperature).
-
The progress of the hydrolysis can be monitored by techniques such as NMR spectroscopy or by measuring the consumption of the orthoformate by GC.
-
The products are isolated by extraction and distillation.
Quantitative Data for Hydrolysis of Related Orthoformates: While specific kinetic data for this compound is not readily available, studies on other orthoformates have shown that the reaction follows pseudo-first-order kinetics under acidic conditions. For example, the rate accelerations for the catalyzed hydrolysis of triethyl orthoformate and triisopropyl orthoformate in the presence of a supramolecular host have been reported to be 560 and 890, respectively, compared to the uncatalyzed reaction.[1] The electron-withdrawing nature of the chloroethyl groups in this compound is expected to increase the rate of hydrolysis compared to unsubstituted alkyl orthoformates.[1]
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and logical workflows associated with the reactivity of this compound.
Conclusion
This compound is a versatile reagent with a reactivity profile governed by its two distinct electrophilic centers. While it shares many characteristics with other common orthoformates, the presence of the 2-chloroethyl groups introduces an additional site for nucleophilic substitution and can influence the reactivity of the orthoformate core. Its utility in the synthesis of complex molecules, particularly heterocycles, and as a protecting group, makes it a valuable, albeit less documented, tool for organic chemists. Further research into the specific quantitative aspects of its reactions would be beneficial for its broader application in synthetic and medicinal chemistry.
References
Spectroscopic Characterization of 2-Chloroethyl Orthoformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloroethyl orthoformate, also known as Tris(2-chloroethyl) orthoformate. The information compiled herein is intended to support research and development activities by offering a centralized resource for the compound's spectral characteristics.
Compound Identification
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | Tris(2-chloroethyl) orthoformate, Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- |
| CAS Number | 18719-58-9 |
| Molecular Formula | C₇H₁₃Cl₃O₃[1][2] |
| Molecular Weight | 251.535 g/mol [1][2] |
| Chemical Structure | HC(OCH₂CH₂Cl)₃ |
Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two triplets corresponding to the methylene protons of the 2-chloroethyl groups and a singlet for the orthoformate proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | Singlet | 1H | HC(O-)₃ |
| ~3.8 | Triplet | 6H | -OCH₂- |
| ~3.6 | Triplet | 6H | -CH₂Cl |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~110-115 | C H(O-)₃ |
| ~65-70 | -OC H₂- |
| ~40-45 | -C H₂Cl |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of C-H, C-O, and C-Cl bonds. A notable feature is the absence of a strong carbonyl (C=O) absorption band.
| Wavenumber (cm⁻¹) | Functional Group |
| 2850-3000 | C-H stretch (alkane) |
| 1050-1150 | C-O stretch (ether/orthoester) |
| 600-800 | C-Cl stretch |
Mass Spectrometry (Electron Ionization)
Electron ionization mass spectrometry of this compound results in fragmentation. The molecular ion peak may be weak or absent. Key fragmentation patterns of orthoformates typically involve the loss of alkoxy groups.
| m/z | Proposed Fragment |
| 189/191/193 | [M - OCH₂CH₂Cl]⁺ |
| 127/129 | [M - 2(OCH₂CH₂Cl)]⁺ |
| 63/65 | [CH₂CH₂Cl]⁺ |
| 49 | [CH₂Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization for specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹H NMR, a single scan may be sufficient. For ¹³C NMR, multiple scans will be required to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid this compound.
Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film.
Materials (ATR):
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure (ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or hexane) for sample dilution if using GC-MS.
Procedure (Direct Insertion Probe):
-
Sample Preparation: Place a small amount of the neat liquid sample into a capillary tube.
-
Introduction into MS: Insert the capillary tube into the direct insertion probe.
-
Instrument Setup:
-
Evacuate the probe inlet to high vacuum.
-
Set the ion source temperature (e.g., 150-250 °C) and the electron energy (typically 70 eV).
-
-
Data Acquisition:
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Scan the desired mass range (e.g., m/z 30-300) to acquire the mass spectrum.
-
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis. Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Tris(2-chloroethyl) orthoformate in Common Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "2-Chloroethyl orthoformate" is often referred to as Tris(2-chloroethyl) orthoformate. This document assumes the user is referring to Tris(2-chloroethyl) orthoformate (CAS No. 18719-58-9). Direct quantitative solubility data for this specific compound is limited in publicly available literature. The information presented herein is a combination of data for the specified compound and analogous compounds to provide a comprehensive overview.
Introduction
Tris(2-chloroethyl) orthoformate is a member of the orthoester family of organic compounds.[1] Orthoesters are valuable reagents in organic synthesis, often used as protecting groups for carboxylic acids and in the formation of acetals.[2][3] The solubility of a compound is a critical physical property that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation development. This guide provides a detailed overview of the solubility of Tris(2-chloroethyl) orthoformate in a range of common organic solvents. Due to the scarcity of specific quantitative data for this compound, solubility information for analogous orthoformates and related chlorinated compounds is also considered to predict its solubility profile.
Predicted Solubility Profile
Based on the general solubility principle of "like dissolves like," and data available for similar compounds such as triethyl orthoformate and other chlorinated organic molecules, Tris(2-chloroethyl) orthoformate is expected to be soluble in a wide array of common organic solvents.[2][4] The presence of polar ether linkages and alkyl halide groups suggests good solubility in polar aprotic and moderately polar protic solvents.
Data Presentation: Qualitative Solubility of Tris(2-chloroethyl) orthoformate
| Solvent Class | Common Solvents | Predicted Solubility | Rationale/Supporting Evidence |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Triethyl orthoformate is miscible with alcohols.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Triethyl orthoformate is miscible with acetone.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Triethyl orthoformate is miscible with ethers.[2] |
| Esters | Ethyl acetate | Soluble | A related compound, Tris(2-chloroethyl) phosphate, is soluble in esters.[5] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Miscible | Triethyl orthoformate is miscible with chloroform.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | A related compound, Tris(2-chloroethyl) phosphate, is soluble in aromatic hydrocarbons but insoluble in benzene, suggesting variable solubility within this class.[5] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Tris(2-chloroethyl) orthoformate is soluble in DMSO for the preparation of stock solutions.[6] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | A related compound, Tris(2-chloroethyl) phosphate, is very slightly soluble in aliphatic hydrocarbons.[5] |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of Tris(2-chloroethyl) orthoformate were not found in the reviewed literature, a general methodology for determining the solubility of a liquid solute in an organic solvent can be described. The following is a generalized protocol.
General Protocol for Qualitative and Semi-Quantitative Solubility Determination
Objective: To determine the solubility of a liquid solute (Tris(2-chloroethyl) orthoformate) in various organic solvents.
Materials:
-
Tris(2-chloroethyl) orthoformate
-
A selection of organic solvents (e.g., methanol, acetone, diethyl ether, dichloromethane, toluene, hexane)
-
Glass vials or test tubes with closures
-
Pipettes or graduated cylinders for accurate volume measurements
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath or incubator)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Solvent Addition: To a series of labeled vials, add a fixed volume (e.g., 1 mL) of each organic solvent to be tested.
-
Solute Addition:
-
For Miscibility Determination: Add the solute dropwise to the solvent, vortexing or stirring after each addition. Observe if the two liquids form a single homogeneous phase. Continue adding the solute until a significant volume has been added or until phase separation occurs. If a single phase persists at all proportions, the liquids are considered miscible.
-
For Solubility Estimation: Add a small, known volume of the solute (e.g., 10 µL) to the solvent. Vigorously mix the contents for a set period (e.g., 1-2 minutes).
-
-
Observation: After mixing, allow the vial to stand and observe the solution.
-
Soluble: The solute completely dissolves, and the solution remains a single, clear phase.
-
Partially Soluble: Some of the solute dissolves, but a separate layer or droplets of undissolved solute are visible.
-
Insoluble: The solute does not dissolve and forms a distinct separate layer.
-
-
Temperature Control: For more rigorous testing, perform the solubility tests at a controlled temperature, as solubility can be temperature-dependent.
-
Documentation: Record the observations for each solvent, noting whether the solute is miscible, soluble, partially soluble, or insoluble.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for the experimental determination and reporting of a compound's solubility.
Caption: A flowchart illustrating the general steps involved in determining the solubility of a chemical compound.
Conclusion
References
- 1. Tris-(2-chloroethyl)orthoformate [webbook.nist.gov]
- 2. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. chem.ws [chem.ws]
- 5. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloroethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, general principles of orthoester chemistry, and data from analogous compounds to provide a robust framework for handling and studying this chemical.
Physicochemical Properties of Tris(2-chloroethyl) orthoformate
The following table summarizes the key physicochemical properties of tris(2-chloroethyl) orthoformate. It is important to note that many of these values are calculated rather than experimentally determined and should be used as a guide.
| Property | Value | Source |
| CAS Number | 18719-58-9 | [1] |
| Molecular Formula | C₇H₁₃Cl₃O₃ | [1] |
| Molecular Weight | 251.53 g/mol | [1][2] |
| Appearance | Colorless Liquid (presumed) | General orthoester properties |
| Normal Boiling Point (Tb) | 538.67 K (265.52 °C) | Joback Method[2] |
| Normal Melting Point (Tf) | 310.10 K (36.95 °C) | Joback Method[2] |
| Enthalpy of Vaporization (hvap) | 51.17 kJ/mol | Joback Method[2] |
| LogP (Octanol/Water Partition Coefficient) | 2.036 | Crippen Method[2] |
Thermal Stability and Decomposition
Orthoesters are known to be sensitive to acid-catalyzed hydrolysis, which proceeds readily even in the presence of mild aqueous acid to yield an ester and alcohols.[3][4] While generally more stable under neutral or basic conditions, elevated temperatures can induce decomposition.
A safety data sheet for tris(2-chloroethyl) orthoformate indicates that during a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. For a structurally related compound, tris(2-chloroethyl) phosphate, rapid decomposition is reported to occur above 220 °C, emitting very toxic fumes of phosphorus oxides and chlorides.[5] The non-halogenated analog, triethyl orthoformate, is reported to produce carbon oxides upon combustion.[6]
Based on these points, it is prudent to handle tris(2-chloroethyl) orthoformate with care at elevated temperatures. The presence of chlorine atoms in the molecule suggests that thermal decomposition, particularly under oxidative conditions, could lead to the formation of hazardous byproducts.
Potential Thermal Decomposition Products
The following table outlines the potential decomposition products of tris(2-chloroethyl) orthoformate based on its chemical structure and information from analogous compounds. It is important to emphasize that this is a qualitative assessment, and the actual distribution of products will depend on the specific conditions of decomposition (e.g., temperature, atmosphere, presence of catalysts).
| Product Category | Potential Decomposition Products | Notes |
| Acidic Gases | Hydrogen Chloride (HCl) | A likely product due to the presence of chlorine and abstractable protons. |
| Toxic Gases | Phosgene (COCl₂) | Possible in the presence of oxygen at high temperatures. |
| Carbon Monoxide (CO) | From incomplete combustion. | |
| Carbon Dioxide (CO₂) | From complete combustion. | |
| Organic Fragments | Chloroacetaldehyde, Vinyl chloride, Ethylene oxide | Resulting from rearrangements and fragmentation of the 2-chloroethyl group. |
| Formate Esters | Such as 2-chloroethyl formate, from the breakdown of the orthoformate core. | |
| Polymeric Residues | Char, Tar | Non-volatile carbonaceous material may form at high temperatures. |
Proposed Thermal Decomposition Pathway
In the absence of specific mechanistic studies, a plausible thermal decomposition pathway for tris(2-chloroethyl) orthoformate can be proposed based on known organic reaction mechanisms. A likely initial step at elevated temperatures is the intramolecular elimination of hydrogen chloride (HCl), a common thermal decomposition route for chloroalkanes. This would lead to the formation of a vinyl ether intermediate. This intermediate could then undergo further fragmentation or polymerization. At higher temperatures, homolytic cleavage of the C-Cl and C-O bonds would lead to radical species and a more complex mixture of smaller decomposition products.
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Protocols
To obtain definitive data on the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. Below are detailed, generalized experimental protocols suitable for the analysis of this liquid compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each decomposition step.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis should be run in both an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) to study the intrinsic thermal stability, and in an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture at the same flow rate) to assess its stability in the presence of an oxidant.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The instrument records the sample mass as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of mass lost at each stage.
Caption: A generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel for higher temperatures). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The DSC cell is typically purged with an inert gas like nitrogen (flow rate of 20-50 mL/min).
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -20 °C) to a temperature beyond the final decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The peak temperatures and the integrated area of the peaks (which corresponds to the enthalpy change) are determined.
Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).
Safety Considerations
Given the potential for the release of toxic and corrosive gases such as HCl and phosgene upon thermal decomposition, all high-temperature experiments with this compound should be conducted in a well-ventilated fume hood or a glove box. Appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. The off-gases from the thermal analysis instruments should be safely vented.
Conclusion
While specific experimental data on the thermal stability of this compound is currently lacking in the scientific literature, this guide provides a foundational understanding based on its chemical nature and comparison with related compounds. It is a material that should be handled with care at elevated temperatures due to its potential for decomposition into hazardous substances. The proposed decomposition pathways and experimental protocols herein offer a starting point for researchers to conduct detailed investigations to fully characterize the thermal properties of this important chemical intermediate. Such studies are crucial for ensuring its safe handling, storage, and application in research and development.
References
- 1. Tris-(2-chloroethyl)orthoformate [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to the Hydrolysis Mechanism of 2-Chloroethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, is a versatile chemical intermediate with applications in organic synthesis. Its reactivity is characterized by the orthoester functional group, which is susceptible to hydrolysis under acidic conditions. A thorough understanding of its hydrolysis mechanism is crucial for controlling reaction outcomes, optimizing synthetic routes, and for applications where its stability in aqueous environments is a factor. This technical guide provides a detailed examination of the hydrolysis mechanism of this compound, drawing upon the established principles of orthoester hydrolysis and considering the electronic influence of the chloroethyl substituents.
Core Hydrolysis Mechanism: An Acid-Catalyzed Pathway
The hydrolysis of orthoformates, including this compound, is generally understood to proceed via an acid-catalyzed mechanism. In neutral or basic solutions, orthoformates are relatively stable. However, in the presence of an acid, they readily hydrolyze to form the corresponding ester and alcohol. The reaction proceeds through a series of steps involving protonation and the formation of carbocation intermediates. Two primary mechanisms, the A-1 and A-SE2 pathways, are typically considered for orthoformate hydrolysis.
The A-1 Mechanism
The A-1 (unimolecular acid-catalyzed) mechanism is the most common pathway for the hydrolysis of simple alkyl orthoformates. This mechanism involves a rapid, reversible protonation of one of the oxygen atoms of the orthoformate, followed by a slow, rate-determining unimolecular cleavage of an alcohol molecule to form a dialkoxycarbocation intermediate. This intermediate is then rapidly attacked by water, and subsequent steps lead to the formation of a formate ester and two additional molecules of the alcohol.
The key steps of the A-1 mechanism for this compound are:
-
Rapid Protonation: The orthoformate is in rapid pre-equilibrium with its protonated form.
-
Rate-Determining Step: The protonated orthoformate undergoes unimolecular decomposition to form a dioxolanylium-like carbocation and a molecule of 2-chloroethanol. This is the slowest step in the reaction.
-
Nucleophilic Attack by Water: The carbocation is rapidly attacked by a water molecule.
-
Deprotonation and Further Hydrolysis: A series of fast proton transfer and hydrolysis steps ensue, ultimately leading to the formation of 2-chloroethyl formate and two additional molecules of 2-chloroethanol.
The A-SE2 Mechanism
The A-SE2 (bimolecular acid-catalyzed, specific electrophilic substitution) mechanism involves a rate-determining proton transfer to the orthoformate. In this pathway, the transition state involves both the orthoformate and a proton donor. This mechanism is more likely for orthoformates that can stabilize the resulting carbocation intermediate to a greater extent.
Influence of the 2-Chloroethyl Group
The presence of the electron-withdrawing chloroethyl groups in this compound is expected to have a significant impact on its hydrolysis kinetics compared to unsubstituted alkyl orthoformates like triethyl orthoformate. The chlorine atom exerts a negative inductive effect (-I effect), withdrawing electron density from the central carbon atom of the orthoformate.
This electron withdrawal is anticipated to:
-
Decrease the rate of protonation: The oxygen atoms of the orthoformate will be less basic, making the initial protonation step less favorable.
-
Destabilize the carbocation intermediate: The electron-withdrawing nature of the chloroethyl groups will destabilize the positive charge on the dialkoxycarbocation intermediate formed in the A-1 pathway. This would likely increase the activation energy for the rate-determining step and thus slow down the overall hydrolysis rate compared to orthoformates with electron-donating alkyl groups.
Therefore, it is predicted that the hydrolysis of this compound will be slower than that of triethyl orthoformate under identical acidic conditions.
Quantitative Data
| Orthoformate | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
| Triethyl Orthoformate | H+ | 25 | Varies with acid concentration | General textbook data |
It is important to note that the rate of hydrolysis is highly dependent on the specific acid catalyst, its concentration, the solvent system, and the temperature.
Experimental Protocols
To investigate the hydrolysis mechanism and kinetics of this compound, the following experimental protocols can be employed.
Synthesis of Tris(2-chloroethyl) Orthoformate
A common method for the synthesis of tris(2-chloroethyl) orthoformate involves the reaction of sodium 2-chloroethoxide with chloroform.
Materials:
-
Sodium metal
-
Anhydrous 2-chloroethanol
-
Chloroform
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium 2-chloroethoxide by cautiously adding sodium metal to an excess of anhydrous 2-chloroethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted, cool the solution in an ice bath.
-
Slowly add a solution of chloroform in anhydrous diethyl ether to the stirred sodium 2-chloroethoxide solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the tris(2-chloroethyl) orthoformate.
Monitoring Hydrolysis Kinetics by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for monitoring the progress of the hydrolysis reaction in real-time.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O with a suitable co-solvent like acetone-d₆ for solubility)
-
Acid catalyst (e.g., HCl in D₂O)
-
Internal standard (e.g., trimethylsilyl propionate-d₄, TMSP)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen co-solvent.
-
In an NMR tube, combine a known volume of the deuterated solvent, the internal standard, and the acid catalyst.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum to serve as a baseline.
-
Initiate the reaction by injecting a known volume of the this compound stock solution into the NMR tube and start data acquisition immediately.
-
Acquire ¹H NMR spectra at regular time intervals.
-
The disappearance of the characteristic methine proton signal of the orthoformate (HC(OCH₂CH₂Cl)₃) and the appearance of the signals corresponding to the formate ester (HCOOCH₂CH₂Cl) and 2-chloroethanol (HOCH₂CH₂Cl) can be integrated.
-
The concentration of the orthoformate at each time point can be calculated relative to the integral of the internal standard.
-
Plotting the concentration of the orthoformate versus time will allow for the determination of the reaction order and the rate constant.
Monitoring Hydrolysis Kinetics by UV-Vis Spectroscopy
If the orthoformate or its hydrolysis products have a suitable chromophore, UV-Vis spectroscopy can be a convenient method for kinetic analysis. In the case of this compound, this method might be less direct as neither the reactant nor the primary products have strong UV absorption in the readily accessible range. However, it could be adapted using a coupled assay where a product of the hydrolysis reacts to form a colored compound.
Visualizations
Hydrolysis Signaling Pathway
The following diagram illustrates the general acid-catalyzed hydrolysis pathway of an orthoformate.
Caption: General acid-catalyzed hydrolysis pathway of an orthoformate.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the workflow for studying the hydrolysis kinetics using NMR spectroscopy.
Caption: Workflow for NMR-based kinetic analysis of hydrolysis.
Conclusion
The hydrolysis of this compound is a fundamental acid-catalyzed reaction. While specific kinetic parameters for this compound are not extensively documented, a comprehensive understanding of its reactivity can be derived from the well-established mechanisms of orthoformate hydrolysis. The electron-withdrawing nature of the chloroethyl groups is predicted to decrease the rate of hydrolysis compared to simple alkyl orthoformates. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate the hydrolysis kinetics and further elucidate the reaction mechanism of this important synthetic intermediate. This knowledge is essential for the effective application of this compound in pharmaceutical and materials science research and development.
Key differences between 2-Chloroethyl orthoformate and triethyl orthoformate.
An In-depth Technical Guide to 2-Chloroethyl Orthoformate and Triethyl Orthoformate for Researchers, Scientists, and Drug Development Professionals
Introduction
Orthoesters are a versatile class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. Among them, this compound and triethyl orthoformate are prominent reagents in organic synthesis, each possessing unique reactivity profiles and applications. This guide provides a detailed comparison of these two orthoesters, focusing on their chemical properties, synthesis, reactivity, and applications, particularly within the context of research and drug development.
This compound, also known as tris(2-chloroethyl) orthoformate, is distinguished by the presence of chloroethyl groups. This structural feature significantly influences its reactivity, making it a valuable tool for specific chemical transformations. Triethyl orthoformate, a more common and commercially available orthoester, serves as a benchmark for typical orthoester reactivity and is widely used as a formylating agent, a dehydrating agent, and a precursor in the synthesis of various heterocyclic compounds.[1][2]
Comparative Chemical and Physical Properties
The fundamental differences in the structure of this compound and triethyl orthoformate give rise to distinct physical and chemical properties. These are summarized in the table below.
| Property | This compound | Triethyl Orthoformate |
| Synonyms | Tris(2-chloroethyl) orthoformate | Triethoxymethane, Ethyl orthoformate[3] |
| CAS Number | 18719-58-9[4] | 122-51-0[3] |
| Molecular Formula | C₇H₁₃Cl₃O₃[4] | C₇H₁₆O₃[3] |
| Molecular Weight | 251.53 g/mol [4] | 148.202 g/mol [3] |
| Appearance | - | Colorless liquid[5] |
| Odor | - | Pungent[5] |
| Boiling Point | 538.67 K (265.52 °C) (Joback Method)[4] | 146 °C (419 K)[3] |
| Melting Point | 310.10 K (36.95 °C) (Joback Method)[4] | -76 °C (197 K)[3] |
| Density | - | 0.891 g/mL[3] |
| Solubility | - | Slightly soluble in water; soluble in alcohol and ether. Decomposes in water.[6] |
| Refractive Index | - | 1.391[7] |
| Flash Point | - | 86°F (30°C)[5] |
Synthesis Methodologies
The synthetic routes to this compound and triethyl orthoformate reflect their distinct chemical structures.
Synthesis of this compound
A primary method for synthesizing this compound involves a transesterification reaction. This is typically achieved by reacting a simpler orthoformate, such as trimethyl orthoformate, with an excess of 2-chloroethanol.[1] The reaction is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol) through distillation.[1] This process is often catalyzed by an acid.[1]
Synthesis of Triethyl Orthoformate
The industrial synthesis of triethyl orthoformate can be achieved through several methods:
-
From Hydrogen Cyanide and Ethanol: This is a common industrial route.[3]
-
From Sodium Ethoxide and Chloroform: This classic method involves the reaction of chloroform with sodium ethoxide, which can be formed in situ from sodium and absolute ethanol.[3][8]
-
Phase-Transfer Catalysis: An alternative method uses ethanol and sodium hydroxide with a phase-transfer catalyst.[8]
Experimental Protocols
General Protocol for Synthesis of this compound via Transesterification
Objective: To synthesize tris(2-chloroethyl) orthoformate from trimethyl orthoformate and 2-chloroethanol.
Materials:
-
Trimethyl orthoformate
-
2-Chloroethanol (excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Distillation apparatus
-
Reaction flask with magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask equipped with a distillation head, add trimethyl orthoformate and an excess of 2-chloroethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to allow for the distillation of the methanol byproduct, driving the equilibrium towards the product.
-
Monitor the reaction progress by observing the cessation of methanol distillation.
-
Once the reaction is complete, allow the mixture to cool.
-
The product can be purified by vacuum distillation to remove any remaining starting materials and byproducts.
Laboratory Scale Synthesis of Triethyl Orthoformate
Objective: To synthesize triethyl orthoformate from chloroform and sodium ethoxide.[9][10]
Materials:
-
Anhydrous ethyl alcohol (absolute alcohol is essential)[10]
-
Dry chloroform[9]
-
Clean sodium metal[9]
-
5-L round-bottomed flask with a long reflux condenser[10]
Procedure:
-
Caution: This reaction involves metallic sodium and chloroform and should be performed by trained personnel with appropriate safety precautions in a well-ventilated fume hood. All glassware must be thoroughly dried.
-
Place 3 L of absolute alcohol and 490 g of chloroform into the 5-L round-bottomed flask fitted with a reflux condenser.[10]
-
Cut 184 g of clean sodium into small pieces and add them through the condenser over the course of about one hour. The reaction is vigorous; cool the flask in cold water if necessary.[10]
-
Once all the sodium has reacted, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the salt on the filter with absolute alcohol, adding the washings to the main filtrate.[9]
-
Set up for fractional distillation. First, distill off the excess chloroform and most of the ethyl alcohol. This recovered mixture can be saved for subsequent runs.[9][10]
-
Transfer the remaining liquid to a smaller Claisen flask with a fractionating column and continue the distillation.[10]
-
Collect the fraction boiling between 144-146 °C, which is the triethyl orthoformate.[9]
Reactivity and Reaction Mechanisms
The presence of electron-withdrawing chlorine atoms in this compound makes it chemically distinct from triethyl orthoformate.
This compound
-
Enhanced Electrophilicity: The chloroethyl groups increase the electrophilicity of the central orthoformate carbon. This makes it more susceptible to nucleophilic attack and can accelerate reactions like hydrolysis compared to non-halogenated analogs.[1]
-
Nucleophilic Substitution: The compound has two primary sites for nucleophilic attack: the central carbon and the carbon atoms of the chloroethyl groups bonded to chlorine. The reaction pathway (attack at the central carbon vs. Sₙ2 reaction at the chloroethyl group) depends on the nucleophile and reaction conditions.[1]
-
Elimination Reactions: The chloroethyl groups can undergo dehydrohalogenation (elimination of HCl) in the presence of a base to form vinyl orthoesters.[1]
-
Hydrolysis: Like other orthoesters, it is hydrolyzed under acidic conditions. The hydrolysis typically follows an A-1 mechanism, and the rate is accelerated by the electron-withdrawing chloroethyl groups.[1]
Triethyl Orthoformate
-
Formylation Agent: Triethyl orthoformate is a widely used reagent for formylation reactions. Under acidic catalysis, it can formylate activated aromatic species like phenols.[5][8] It also reacts with compounds having active methylene groups to form ethoxymethylene derivatives.[11]
-
Esterification: It is an excellent reagent for converting carboxylic acids to their corresponding ethyl esters, often without the need for an external catalyst.[3] It can also be used as a dehydrating agent in traditional esterifications to drive the reaction to completion by reacting with the water byproduct.[3][12]
-
Bodroux-Chichibabin Aldehyde Synthesis: It reacts with Grignard reagents to produce aldehydes with one additional carbon atom.[3][6]
-
Heterocycle Synthesis: It is a key building block in the synthesis of various heterocyclic compounds, including quinazolines and benzimidazoles, by reacting with appropriate amine precursors.[2][8]
-
Protecting Group: It can be used to protect aldehydes and ketones by forming acetals.[13]
Visualizations of Key Mechanisms
Caption: Comparative reaction pathways for this compound and Triethyl orthoformate.
Caption: General experimental workflows for the synthesis of the two orthoformates.
Applications in Drug Development and Research
Both orthoformates serve as crucial intermediates and reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
This compound
-
Protecting Group: A significant application is in the protection of hydroxyl groups, particularly in nucleoside chemistry during nucleotide synthesis. The resulting orthoformate derivatives are stable under alkaline conditions but can be easily removed with acid.[1]
-
Introduction of 2-Chloroethyl Groups: It is used as a reagent to introduce the 2-chloroethyl moiety into molecules. This functional group can then be used for further transformations.[1]
-
Pharmaceutical and Agrochemical Synthesis: The introduction of halogen atoms is a common strategy to modify the physicochemical properties of bioactive molecules. Halogenated orthoformates are being explored for the synthesis of novel pharmaceuticals and agrochemicals.[1]
Triethyl Orthoformate
-
Antimalarial Drugs: Triethyl orthoformate is a critical raw material in the synthesis of antimalarial drugs like chloroquine and piperaquine.[8][14][15] Its role is foundational for creating the core structures of these life-saving medications.[14]
-
Pesticide Synthesis: It is an intermediate for pesticides such as the acaricide amitraz and the herbicide pyrazosulfuron.[8][15]
-
General Pharmaceutical Intermediates: Its versatility in forming heterocyclic systems and other functional groups makes it a common reagent in the broader pharmaceutical industry for synthesizing various APIs.[7][15]
-
Other Industrial Uses: Beyond drug development, it is used in the manufacture of polymers, photographic dyes, and as a moisture scavenger in polyurethane coatings.[8][12][16]
Conclusion: A Comparative Summary
The key differences between this compound and triethyl orthoformate are rooted in their structures, which dictate their reactivity and ultimate applications.
| Feature | This compound | Triethyl Orthoformate |
| Key Structural Feature | Presence of electron-withdrawing chloroethyl groups | Presence of ethyl groups |
| Primary Reactivity | Increased electrophilicity at the central carbon; susceptible to nucleophilic substitution at both the central carbon and the chloroethyl side chains; undergoes elimination.[1] | Acts as a formylating and alkylating agent; efficient for esterification and as a dehydrating agent.[3][5][8] |
| Core Application Focus | Protecting group chemistry (especially nucleosides); introduction of the 2-chloroethyl functional group.[1] | Building block for antimalarial drugs and other heterocycles; general esterification and formylation reagent.[8][14] |
| Handling Considerations | Reacts with bases (elimination). | Moisture-sensitive; flammable.[5] |
References
- 1. This compound | 18719-58-9 | Benchchem [benchchem.com]
- 2. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
- 3. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. chemeo.com [chemeo.com]
- 5. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 6. Triethyl orthoformate | 122-51-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 13. Triethyl orthoformate Dealer and Distributor | Triethyl orthoformate Supplier | Triethyl orthoformate Stockist | Triethyl orthoformate Importers [multichemindia.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safe Handling of 2-Chloroethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloroethyl orthoformate (CAS No. 18719-58-9), also known as Tris(2-chloroethyl) orthoformate. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Section 1: Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C7H13Cl3O3 | [1][2] | |
| Molecular Weight | 251.53 | g/mol | [1] |
| Appearance | Colorless Liquid | [3] | |
| Odor | Irritating | [3] | |
| Boiling Point | 146 | °C @ 760 mmHg | [3] |
| Melting Point | -61 | °C | [3] |
| Flash Point | 35 | °C | [3] |
| Density | 0.890 | g/cm³ | [3] |
| Water Solubility | 1.35 | g/L | [3] |
| Vapor Pressure | 10 | hPa @ 40 °C | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a flammable liquid.[3][4] It is also moisture-sensitive.[3] While comprehensive toxicological data is not available, it is prudent to handle this chemical with care, assuming it may cause skin and eye irritation.[3][4]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use only non-sparking tools.
-
P243: Take precautionary measures against static discharge.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Section 3: Handling and Storage
Proper handling and storage procedures are paramount to preventing accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety glasses with side shields or goggles, and a lab coat.[3]
-
Avoid contact with skin and eyes.[5]
-
Prevent the generation of vapors or mists.[4]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][5]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a designated flammables area.[3]
-
Protect from moisture.[3]
Section 4: Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[5]
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[5]
-
Do not let the chemical enter drains.[5]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[3][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Section 5: Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Reactivity: Moisture sensitive.[3] Vapors may form explosive mixtures with air at elevated temperatures.
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.
-
Hazardous Polymerization: Does not occur.[3]
Section 6: Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound should be developed on a case-by-case basis, incorporating the safety information provided in this guide. A general workflow for handling this chemical in a laboratory setting is outlined below.
Caption: General laboratory workflow for handling this compound.
Section 7: Logical Relationships in Safety Procedures
The hierarchy of controls is a fundamental concept in occupational safety. It prioritizes safety interventions from most to least effective.
Caption: Hierarchy of controls for managing chemical hazards.
In the event of an emergency, a clear and logical response plan is essential.
Caption: Emergency response workflow for a chemical incident.
References
Methodological & Application
Application Notes and Protocols: 2-Chloroethyl Orthoformate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-chloroethyl orthoformate as a versatile reagent in the synthesis of various heterocyclic compounds. The presence of the 2-chloroethyl moiety offers a unique reactive handle for subsequent functionalization, making it a valuable tool in the construction of complex molecular architectures for drug discovery and development.
Synthesis of Substituted Lactones via Bicyclic Orthoesters
This compound is a precursor to bicyclic orthoesters, which can serve as valuable intermediates in the synthesis of substituted lactones. The chloroethyl group provides a latent reactive site for intramolecular cyclization.
Application Highlight: Preparation of Butyrolactones
A key application involves the use of 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane, derived from this compound, in the synthesis of butyrolactones.[1] This method provides a pathway to functionalized five-membered lactone rings.
Table 1: Synthesis of Butyrolactones using a 2-Chloroethyl-Substituted Bicyclic Orthoester [1]
| Product | Starting Material | Yield (%) |
| Butyrolactones | 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane | 37-45 |
Experimental Protocol: Synthesis of Butyrolactones
This protocol is based on the reported synthesis using 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane.[1]
Materials:
-
1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane
-
Appropriate solvent (e.g., a high-boiling point ether)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve 1-(2-chloroethyl)-2,6,7-trioxabicyclo[2.2.2]octane in the chosen solvent.
-
Heat the reaction mixture to reflux. The exact temperature and reaction time will depend on the specific substrate and solvent used.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography or distillation to isolate the desired butyrolactone.
Logical Relationship: From this compound to Butyrolactones
References
Application Notes: Formylation Reactions Using 2-Chloroethyl Orthoformate
Introduction
2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, is a highly reactive orthoester employed in organic synthesis for the introduction of a formyl group or its precursor. Its reactivity is enhanced compared to simpler orthoformates, such as triethyl orthoformate, due to the electron-withdrawing nature of the chloroethyl groups. This increased electrophilicity at the central carbon atom facilitates reactions with a wide range of nucleophiles under milder conditions.[1] These characteristics make it a valuable reagent in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other fine chemicals where sensitive substrates are involved or subsequent transformations of the chloroethyl group are desired.[1]
Applications of formylation reactions are extensive in drug development and medicinal chemistry. The formyl group is a key component in the synthesis of various heterocyclic systems, which are prevalent in biologically active compounds.[2] Furthermore, N-formylation of amines is a crucial step in the preparation of formamides, which serve as important intermediates for isocyanates, fungicides, and various pharmaceutical agents.[3][4]
Mechanism of Action
The formylation reaction using this compound typically proceeds via an acid-catalyzed pathway. The reaction is initiated by the protonation of an oxygen atom on the orthoformate, which enhances its leaving group potential. Subsequent elimination of a molecule of 2-chloroethanol generates a highly electrophilic dialkoxycarbenium ion. This intermediate is then readily attacked by a nucleophile (such as an amine, phenol, or activated carbon nucleophile) to form the formylated product precursor, which upon hydrolysis yields the final formylated compound.
Caption: Acid-catalyzed formylation mechanism.
Experimental Protocols
The following protocols are generalized procedures for the N-formylation of amines and O-formylation of phenols using this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for N-Formylation of Primary and Secondary Amines
This protocol describes the formylation of an amine using this compound, often catalyzed by an acid.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., THF, Acetonitrile)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.05 - 0.1 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.
-
Reagent Addition: Add the acid catalyst to the stirred solution. Subsequently, add this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative results for the formylation of various amine substrates under generalized conditions. Yields are illustrative and may vary based on substrate and specific reaction conditions.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylformamide | 4 | 92 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 3.5 | 95 |
| 3 | Benzylamine | N-Benzylformamide | 5 | 88 |
| 4 | Morpholine | 4-Formylmorpholine | 6 | 85 |
| 5 | Dibenzylamine | N,N-Dibenzylformamide | 8 | 75 |
Experimental Workflow Visualization
The logical flow from reaction setup to final product analysis is a critical component of a successful synthesis.
Caption: General workflow for formylation reactions.
References
Application of 2-Chloroethyl Orthoformate in Nucleoside Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of nucleoside chemistry, particularly in the synthesis of oligoribonucleotides (RNA), the strategic use of protecting groups is paramount to ensure the regioselective formation of the desired phosphodiester linkages. The 2'-hydroxyl group of ribonucleosides is a critical position that requires a robust and selectively removable protecting group. 2-Chloroethyl orthoformate serves as a precursor for the introduction of the 1-(2-chloroethoxy)ethyl (Cee) protecting group for the 2'-hydroxyl function. This acetal-type protecting group has been evaluated in the context of RNA synthesis, particularly using the H-phosphonate approach.
These application notes provide a detailed overview of the use of this compound for the protection of the 2'-hydroxyl group of ribonucleosides, the application of the resulting monomers in solid-phase RNA synthesis, and the associated outcomes.
Principle of 2'-Hydroxyl Protection with this compound
This compound reacts with the 2'-hydroxyl group of a ribonucleoside in the presence of an acid catalyst to form the 1-(2-chloroethoxy)ethyl (Cee) acetal. This reaction is typically performed on a 5'-O-protected ribonucleoside, such as a 5'-O-(4,4'-dimethoxytrityl) (DMT) derivative. The resulting 2'-O-Cee protected nucleoside can then be converted into a reactive monomer, for example, a 3'-H-phosphonate, for use in solid-phase oligonucleotide synthesis.
The Cee group is an acid-labile protecting group. The rationale for its use lies in its expected stability during the neutral or basic conditions of the H-phosphonate coupling and oxidation steps, and its anticipated facile removal under acidic conditions at the end of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-[1-(2-chloroethoxy)ethyl]uridine
This protocol describes the introduction of the Cee protecting group onto the 2'-hydroxyl of uridine.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)uridine
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Co-evaporate 5'-O-(4,4'-Dimethoxytrityl)uridine with anhydrous pyridine and then dissolve in anhydrous DCM.
-
Add this compound (1.5 equivalents) to the solution.
-
Add a catalytic amount of PPTS.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to obtain the desired product as a mixture of diastereomers.
Protocol 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-[1-(2-chloroethoxy)ethyl]uridine-3'-H-phosphonate
This protocol details the conversion of the 2'-protected nucleoside into the corresponding H-phosphonate monomer.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-O-[1-(2-chloroethoxy)ethyl]uridine
-
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
-
N-Methylimidazole
-
Anhydrous Acetonitrile
-
Triethylamine
-
Water
Procedure:
-
Dissolve the 2'-O-Cee protected uridine derivative in anhydrous acetonitrile.
-
Add N-methylimidazole and then tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite.
-
Stir the reaction at room temperature for 1-2 hours.
-
Add a solution of triethylamine and water to hydrolyze the intermediate phosphite.
-
After stirring for 30 minutes, concentrate the reaction mixture.
-
Purify the crude product by silica gel chromatography to yield the triethylammonium salt of the H-phosphonate monomer.
Protocol 3: Solid-Phase Oligoribonucleotide Synthesis using the H-Phosphonate Approach
This protocol outlines the general steps for the synthesis of an oligoribonucleotide using the 2'-O-Cee protected H-phosphonate monomer on a solid support.
Materials:
-
Controlled pore glass (CPG) support functionalized with the initial nucleoside.
-
5'-O-DMT-2'-O-Cee-ribonucleoside-3'-H-phosphonate monomer
-
Activator: Pivaloyl chloride or a similar acid chloride
-
Oxidizing agent: Iodine in pyridine/water
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM
-
Capping reagent (optional)
-
Anhydrous Acetonitrile and Pyridine
Synthesis Cycle:
-
Deblocking: Remove the 5'-O-DMT group from the support-bound nucleoside by treating with 3% TCA in DCM.
-
Coupling: Couple the 2'-O-Cee protected H-phosphonate monomer to the free 5'-hydroxyl group using an activator like pivaloyl chloride in pyridine/acetonitrile.
-
Repeat the deblocking and coupling steps for each subsequent nucleotide in the sequence.
-
Oxidation: After the final coupling step, oxidize all the internucleotidic H-phosphonate linkages to phosphodiester linkages using a solution of iodine in pyridine/water.
Protocol 4: Deprotection of the Oligoribonucleotide
This protocol describes the final deprotection steps to obtain the mature RNA molecule.
Materials:
-
Concentrated ammonia solution
-
0.1 M HCl
Procedure:
-
Cleavage and Base Deprotection: Treat the solid support with concentrated ammonia at room temperature to cleave the oligoribonucleotide from the support and remove any base-protecting groups.
-
2'-O-Cee Group Removal: The Cee group is acid-labile. Treat the ammoniacal solution (after evaporation of ammonia) with a mild acidic solution (e.g., 0.1 M HCl) to remove the 2'-O-Cee protecting groups. The deprotection time should be carefully optimized to avoid degradation of the RNA.
Data Presentation
The use of the 1-(2-chloroethoxy)ethyl (Cee) protecting group in RNA synthesis via the H-phosphonate method has been evaluated in comparison to other protecting groups. The following table summarizes the key findings from the literature.[1]
| Protecting Group | Synthesis Approach | Performance | Key Observation |
| 1-(2-chloroethoxy)ethyl (Cee) | H-phosphonate | Less Successful | Significant cleavage of internucleotidic H-phosphonate linkages during the acidic removal of the 5'-O-DMT group.[1] |
| t-Butyldimethylsilyl (t-BDMSi) | H-phosphonate | Successful | Provided the best results among the compared groups.[1] |
| o-Chlorobenzoyl (o-ClBz) | H-phosphonate | Satisfactory | Gave satisfactory results but was considered limited for the synthesis of longer oligomers.[1] |
| Tetrahydropyranyl (THP) | H-phosphonate | Less Successful | Similar to Cee, led to cleavage of H-phosphonate linkages during DMT removal.[1] |
Mandatory Visualizations
Caption: Synthesis of the 2'-O-Cee protected uridine H-phosphonate monomer.
References
Application Notes and Protocols: 2-Chloroethyl Orthoformate as a Reagent for Introducing 2-Chloroethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, is a versatile reagent in organic synthesis. Its unique structure, featuring a central orthoformate core flanked by three 2-chloroethyl groups, allows it to serve as an efficient precursor for the introduction of the 2-chloroethyl moiety onto various nucleophilic substrates. This functional group is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the chlorine atom provides a reactive handle for subsequent nucleophilic substitution or elimination reactions, enabling further molecular diversification.[1]
These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in the 2-chloroethylation of alcohols and amines.
Chemical Properties and Reactivity
Chemical Structure:
-
Formula: C₇H₁₃Cl₃O₃
-
Molecular Weight: 251.53 g/mol
-
CAS Number: 18719-58-9
The reactivity of this compound is primarily centered around two key features:
-
The Orthoformate Group: The central carbon of the orthoformate is electrophilic and susceptible to attack by nucleophiles, leading to the transfer of a 2-chloroethoxy group. This reaction is often catalyzed by acids.
-
The 2-Chloroethyl Group: The chlorine atom on the ethyl chain is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution (SN2) reactions. This allows for further functionalization after the initial introduction of the 2-chloroethyl group.
Applications in Organic Synthesis
The primary application of this compound is the introduction of the 2-chloroethyl group (-OCH₂CH₂Cl) onto nucleophilic substrates. This can be particularly useful in medicinal chemistry and drug development, where the 2-chloroethyl group can act as a precursor to various functionalities or as a pharmacologically active moiety itself.
2-Chloroethylation of Phenols
Phenols can be readily converted to their corresponding 2-chloroethyl ethers using this compound. This reaction typically proceeds under acidic catalysis.
Reaction Scheme:
Caption: General reaction scheme for the 2-chloroethylation of a phenol.
Experimental Protocol: Synthesis of 2-(2-Chloroethoxy)anisole
This protocol describes the synthesis of 2-(2-chloroethoxy)anisole from guaiacol (2-methoxyphenol) and this compound.
| Parameter | Value |
| Reactants | Guaiacol, this compound |
| Catalyst | p-Toluenesulfonic acid (catalytic) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | 75-85% (representative) |
Procedure:
-
To a solution of guaiacol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-(2-chloroethoxy)anisole.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, δ): 6.90-7.20 (m, 4H, Ar-H), 4.25 (t, 2H, -OCH₂-), 3.85 (t, 2H, -CH₂Cl), 3.90 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, δ): 150.1, 148.5, 121.5, 120.9, 114.3, 112.1, 68.9, 55.9, 42.8.
-
MS (EI): m/z (%) = 186 (M⁺), 123, 109, 95.
N-Alkylation of Anilines
This compound can be used for the N-alkylation of anilines to introduce a 2-chloroethyl group. This is a two-step process involving the formation of an intermediate formimidate followed by hydrolysis.
Reaction Workflow:
Caption: Workflow for the N-alkylation of anilines.
Experimental Protocol: Synthesis of N-(2-Chloroethyl)-4-chloroaniline
This protocol is adapted from a general procedure for the N-alkylation of anilines using triethyl orthoformate and can be applied to this compound.[2]
| Parameter | Value |
| Reactants | p-Chloroaniline, this compound |
| Catalyst | Concentrated Sulfuric Acid (catalytic) |
| Temperature | 115-180°C |
| Reaction Time | ~1.5 hours |
| Yield | 80-90% (representative for the two steps) |
Procedure:
Step A: Formation of the Formimidate
-
In a round-bottomed flask equipped with a distillation head, combine p-chloroaniline (1.0 eq) and this compound (1.5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture in an oil bath. The temperature is gradually increased from 115°C to 180°C to distill off the ethanol and 2-chloroethanol formed.
-
After the distillation ceases, cool the reaction mixture. The crude N-(p-chlorophenyl)formimidate can be purified by vacuum distillation.
Step B: Hydrolysis to N-(2-Chloroethyl)-4-chloroaniline
-
To the crude formimidate from Step A, add 10% aqueous hydrochloric acid.
-
Heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture and neutralize with a 15% potassium hydroxide solution until basic.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ether).
-
Combine the organic layers, wash with water, and dry over a suitable drying agent (e.g., calcium chloride).
-
Remove the solvent by distillation and purify the residue by vacuum distillation to obtain N-(2-chloroethyl)-4-chloroaniline.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, δ): 7.15 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 4.0 (br s, 1H, NH), 3.70 (t, 2H, -CH₂Cl), 3.50 (t, 2H, -NCH₂-).
-
MS (EI): m/z (%) = 191 (M⁺), 162, 127.
Use as a Protecting Group
While less common than other protecting groups, the 2-chloroethoxycarbonyl group, which can be introduced using 2-chloroethyl chloroformate (a related reagent), is a known protecting group for amines. The 2-chloroethyl group itself, introduced via the orthoformate, can also serve as a protecting group for alcohols, particularly in nucleoside chemistry.[1] The protection is stable under alkaline conditions and can be removed with acid.
Deprotection: The 2-chloroethoxy group can be cleaved under acidic conditions, often using acetic acid.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent for the introduction of the 2-chloroethyl group onto a variety of nucleophilic substrates. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. The resulting 2-chloroethylated products can serve as versatile intermediates for further chemical transformations, making this compound a useful tool in the synthesis of complex organic molecules for various applications, including drug discovery and development.
References
Step-by-Step Guide for Acetal Formation with 2-Chloroethyl Orthoformate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formation of acetals using 2-chloroethyl orthoformate. It includes detailed application notes, experimental protocols, and a discussion of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who wish to utilize this compound for the protection of carbonyl functionalities.
Introduction
Acetal formation is a crucial and widely employed strategy in organic synthesis for the protection of aldehyde and ketone carbonyl groups. This reversible transformation allows for the selective reaction of other functional groups within a molecule without interference from the highly reactive carbonyl group. This compound, also known as tris(2-chloroethyl) orthoformate, serves as a versatile reagent for this purpose. The resulting bis(2-chloroethyl) acetals offer unique characteristics due to the presence of the chloroethyl moieties, which can influence their stability and reactivity.
The primary advantages of using orthoformates, such as this compound, in acetalization reactions include their dual role as both the alcohol source and a dehydrating agent. The reaction with water to form esters and 2-chloroethanol drives the equilibrium towards the formation of the acetal, obviating the need for external drying agents.
Reaction Mechanism and Signaling Pathway
The formation of an acetal from a carbonyl compound and this compound proceeds via an acid-catalyzed pathway. The general mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by 2-Chloroethanol: A molecule of 2-chloroethanol, either present as a reagent or generated from the orthoformate, acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to a base, forming a hemiacetal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated, and a resonance-stabilized carbocation (an oxocarbenium ion) is formed.
-
Second Nucleophilic Attack: A second molecule of 2-chloroethanol attacks the carbocation.
-
Deprotonation: A final deprotonation step yields the stable acetal product and regenerates the acid catalyst.
Caption: General mechanism of acid-catalyzed acetal formation.
Experimental Protocols
While specific, quantitative data for a wide range of substrates with this compound is not extensively tabulated in the literature, the following protocols are based on general procedures for acetal formation using orthoformates and can be adapted for specific applications. It is recommended to perform small-scale trial reactions to optimize conditions for novel substrates.
General Protocol for Acetal Formation
This protocol describes a general method for the protection of aldehydes and ketones using this compound under acidic catalysis.
Materials:
-
Aldehyde or ketone
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or a Lewis acid like zinc chloride) (catalytic amount, typically 0.01 - 0.1 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a solution of the carbonyl compound (1.0 equivalent) in the chosen anhydrous solvent, add this compound (1.1-1.5 equivalents).
-
Add the acid catalyst (catalytic amount).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive carbonyl compounds, gentle heating may be required.
-
Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude acetal.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Protocol for Deprotection of Bis(2-chloroethyl) Acetals
The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.
Materials:
-
Bis(2-chloroethyl) acetal
-
Acetone/water or THF/water mixture
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or p-TsOH)
-
Sodium bicarbonate or other suitable base for neutralization
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the acetal in a mixture of an organic solvent (like acetone or THF) and water.
-
Add a catalytic amount of a strong acid.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to yield the deprotected carbonyl compound.
Data Presentation
Due to the limited availability of specific tabulated data for the reaction of this compound with a wide variety of carbonyl compounds, the following table provides a generalized overview of reaction conditions based on analogous reactions with other orthoformates. Researchers should use this as a starting point for optimization.
| Carbonyl Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aromatic Aldehydes | p-TsOH (cat.) | Dichloromethane | Room Temp. | 2-6 | >90 |
| Aliphatic Aldehydes | p-TsOH (cat.) | Dichloromethane | Room Temp. | 4-8 | 85-95 |
| α,β-Unsaturated Aldehydes | ZnCl₂ (cat.) | Chloroform | 0 - Room Temp. | 6-12 | 70-85 |
| Aromatic Ketones | H₂SO₄ (cat.) | Toluene | Reflux | 12-24 | 70-90 |
| Aliphatic Ketones | H₂SO₄ (cat.) | Toluene | Reflux | 18-36 | 60-80 |
| Sterically Hindered Ketones | Lewis Acid (e.g., Sc(OTf)₃) | Dichloromethane | Room Temp. - Reflux | 24-48 | 40-70 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a bis(2-chloroethyl) acetal.
Caption: General workflow for acetal synthesis and purification.
Conclusion
This compound is a valuable reagent for the protection of aldehydes and ketones. The resulting bis(2-chloroethyl) acetals are stable under various conditions and can be deprotected when necessary. The protocols and information provided in this guide offer a solid foundation for researchers to successfully implement this protection strategy in their synthetic endeavors. It is important to note that reaction optimization for specific substrates is often necessary to achieve high yields and purity.
Role of 2-Chloroethyl orthoformate in the Bodroux-Chichibabin aldehyde synthesis.
Application Notes and Protocols: The Bodroux-Chichibabin Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
A Note on 2-Chloroethyl orthoformate:
Initial searches for the specific role of this compound in the Bodroux-Chichibabin aldehyde synthesis did not yield specific documented examples or protocols. The following application notes and protocols, therefore, focus on the well-established and widely utilized variant of this reaction, which employs triethyl orthoformate. The principles, mechanisms, and workflows described are foundational to the Bodroux-Chichibabin synthesis and would likely apply to variations using other orthoformates. The use of a substituted orthoformate such as this compound could potentially be explored to modify reaction rates or introduce specific functionalities, though this is not a commonly cited approach in the literature.
Overview of the Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin aldehyde synthesis is a classic and reliable method for the conversion of a Grignard reagent into an aldehyde containing one additional carbon atom.[1][2][3][4] This transformation is achieved by reacting the Grignard reagent with an orthoformate, typically triethyl orthoformate, to form a diethyl acetal. This intermediate is then hydrolyzed under acidic conditions to yield the final aldehyde product. This synthetic route is valued for its versatility in synthesizing a wide range of both aliphatic and aromatic aldehydes.[1]
Substrate Scope and Yields
The Bodroux-Chichibabin aldehyde synthesis is compatible with a variety of Grignard reagents, including those derived from alkyl, aryl, and vinyl halides. The yields are generally moderate to good, and can be influenced by the steric and electronic properties of the Grignard reagent, as well as the specific reaction conditions.
| Grignard Reagent (R-MgX) | Product Aldehyde (R-CHO) | Reported Yield (%) |
| n-Pentylmagnesium bromide | n-Hexaldehyde | 45-50% |
| Phenylmagnesium bromide | Benzaldehyde | ~70-80% |
| p-Tolylmagnesium bromide | p-Tolualdehyde | 60% |
| o-Tolylmagnesium bromide | o-Tolualdehyde | 55% |
| 2-Naphthylmagnesium bromide | 2-Naphthaldehyde | 65% |
| Cyclohexylmagnesium chloride | Cyclohexanecarboxaldehyde | 58-69% |
Note: Yields can vary based on specific reaction conditions and work-up procedures.
Detailed Experimental Protocol: Synthesis of n-Hexaldehyde
This protocol is adapted from a procedure published in Organic Syntheses, a source of reliable and well-tested chemical preparations.
Materials:
-
Magnesium turnings
-
n-Amyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Triethyl orthoformate
-
6% Hydrochloric acid
-
Concentrated sulfuric acid
-
Sodium bisulfite
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
Part 1: Formation of the Grignard Reagent
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride tube, place 30 g of magnesium turnings, 50 mL of anhydrous diethyl ether, and a small crystal of iodine.
-
Initiate the reaction by adding 5-6 g of n-amyl bromide. Once the reaction begins, add an additional 300 mL of anhydrous diethyl ether.
-
Slowly add a solution of 183 g of n-amyl bromide in 150 mL of anhydrous diethyl ether from the dropping funnel to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
Part 2: Reaction with Triethyl Orthoformate
-
To the freshly prepared Grignard reagent, add a solution of 185 g of triethyl orthoformate in 150 mL of anhydrous diethyl ether.
-
Reflux the resulting mixture for 6 hours. During this time, a thick, white precipitate will form.
-
Remove the diethyl ether by distillation.
-
Heat the residue on a steam bath for one hour to ensure the completion of the reaction.
Part 3: Hydrolysis and Purification
-
Cool the reaction mixture and cautiously add 750 mL of chilled 6% hydrochloric acid. Keep the flask cool with an ice bath during this addition.
-
Once all the solid has dissolved, separate the upper oily layer, which is the crude hexaldehyde diethyl acetal.
-
Hydrolyze the acetal by distilling it with a solution of 100 g of concentrated sulfuric acid in 700 mL of water. The aldehyde will co-distill with the water.
-
Collect the distillate in a solution of 100 g of sodium bisulfite in 300 mL of water and shake vigorously to form the bisulfite addition product.
-
Steam-distill the bisulfite solution to remove any unreacted amyl alcohol and other impurities.
-
Cool the remaining aldehyde-bisulfite solution and add a suspension of 80 g of sodium bicarbonate in 200 mL of water to liberate the free aldehyde.
-
Isolate the aldehyde by steam distillation.
-
Separate the upper layer of the distillate, wash it with water, dry it over anhydrous sodium sulfate, and distill to obtain pure n-hexaldehyde. The expected yield is 45-50 g.
Reaction Mechanism
The Bodroux-Chichibabin aldehyde synthesis proceeds in two main stages. The first stage is the nucleophilic addition of the Grignard reagent to the triethyl orthoformate to form a diethyl acetal. The second stage is the acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde.
Caption: Mechanism of the Bodroux-Chichibabin Aldehyde Synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Bodroux-Chichibabin aldehyde synthesis.
Caption: General Experimental Workflow for the Bodroux-Chichibabin Synthesis.
References
Application Notes and Protocols for the One-Pot Synthesis of Quinazolines using 2-Chloroethyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolines are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anticancer, anti-inflammatory, and antimicrobial agents. This document outlines a proposed one-pot synthesis of quinazoline derivatives utilizing 2-Chloroethyl orthoformate. While the direct use of this compound for this specific transformation is not widely reported in published literature, this protocol is based on established synthetic methodologies for quinazolines using analogous orthoesters. The proposed reaction involves the condensation of a substituted 2-aminobenzamide with this compound in the presence of an acid catalyst to yield the corresponding quinazolin-4(3H)-one. This method offers the potential for a straightforward and efficient route to novel quinazoline analogues.
Introduction
The quinazoline scaffold is a cornerstone in the development of therapeutic agents. The versatile biological activities of quinazoline derivatives have fueled the continuous development of new and efficient synthetic methods. One-pot syntheses are particularly attractive as they offer advantages in terms of operational simplicity, reduced waste, and improved overall yields. Orthoesters, such as triethyl orthoformate, are commonly employed as C1 synthons in the construction of the quinazoline ring system from 2-aminobenzamides.[1][2]
This application note details a proposed protocol for the one-pot synthesis of quinazolines using this compound. The presence of the chloroethyl group offers a potential handle for further functionalization, providing a route to a diverse library of quinazoline derivatives. The proposed mechanism involves an initial acid-catalyzed reaction of the 2-aminobenzamide with this compound, followed by intramolecular cyclization and elimination to form the quinazolinone ring.
Proposed Reaction Scheme
The general proposed reaction for the one-pot synthesis of a 2-substituted quinazolin-4(3H)-one from a 2-aminobenzamide and this compound is depicted below. The reaction is typically acid-catalyzed.
Caption: Proposed synthesis of quinazolin-4(3H)-one.
Experimental Protocols
Note: The following protocols are proposed based on analogous reactions with other orthoesters and have not been experimentally validated for this compound. Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary.
General Protocol for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminobenzamide (1.0 eq.).
-
Reagent Addition: Add a suitable solvent (e.g., absolute ethanol or toluene). To this suspension, add this compound (1.5 - 3.0 eq.) followed by the acid catalyst (e.g., acetic acid, 2.0 eq.).[1]
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-substituted quinazolin-4(3H)-one.
Illustrative Example: Synthesis of 2-(1-chloroethoxy)quinazolin-4(3H)-one
-
In a 50 mL round-bottom flask, suspend 2-aminobenzamide (1.36 g, 10 mmol) in absolute ethanol (20 mL).
-
Add this compound (3.4 g, 20 mmol) and glacial acetic acid (1.2 g, 20 mmol).[1]
-
Heat the mixture to reflux (approx. 78 °C) for 18 hours.
-
After cooling, concentrate the mixture in vacuo.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.
Data Presentation
The following table presents hypothetical data for the synthesis of various quinazoline derivatives based on the proposed protocol. Yields and reaction times are illustrative and based on typical outcomes for similar reactions with other orthoesters.
| Entry | R Group on 2-Aminobenzamide | Product | Proposed Reaction Time (h) | Hypothetical Yield (%) |
| 1 | H | 2-(1-chloroethoxy)quinazolin-4(3H)-one | 18 | 75 |
| 2 | 5-Chloro | 6-Chloro-2-(1-chloroethoxy)quinazolin-4(3H)-one | 20 | 70 |
| 3 | 4-Methyl | 7-Methyl-2-(1-chloroethoxy)quinazolin-4(3H)-one | 16 | 80 |
| 4 | 5-Nitro | 6-Nitro-2-(1-chloroethoxy)quinazolin-4(3H)-one | 24 | 65 |
Visualizations
Proposed Reaction Workflow
References
Application Notes and Protocols: Utilizing 2-Chloroethyl Orthoformate in the Preparation of Orthoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloroethyl orthoformate (also known as tris(2-chloroethyl) orthoformate) in the synthesis of various orthoesters. This reagent serves as a versatile building block for the introduction of the orthoester functional group, which is valuable in organic synthesis, particularly as a protecting group and a precursor for heterocyclic compounds.
Introduction
This compound is a reactive organic compound characterized by a central carbon atom bonded to three 2-chloroethoxy groups. The presence of the electron-withdrawing chloroethyl groups enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by alcohols and diols. This reactivity allows for the preparation of a variety of acyclic and cyclic orthoesters through transesterification reactions.
The primary applications of this compound in orthoester synthesis include:
-
Protection of Diols and Polyols: It serves as an efficient protecting group for 1,2- and 1,3-diols, forming stable cyclic orthoesters (2-(2-chloroethoxy)-1,3-dioxolanes and -1,3-dioxanes, respectively). These protecting groups are stable under various reaction conditions and can be readily removed when needed.
-
Synthesis of Mixed Orthoesters: Reaction with alcohols can lead to the formation of mixed orthoesters, where one or more of the 2-chloroethyl groups are replaced by other alkoxy groups.
-
Precursor for Functionalized Molecules: The chloroethyl moiety in the resulting orthoesters provides a handle for further chemical transformations.
Reaction Mechanisms
The preparation of orthoesters using this compound typically proceeds via an acid-catalyzed transesterification mechanism.
Formation of Cyclic Orthoesters from Diols
The reaction of this compound with a 1,2- or 1,3-diol in the presence of an acid catalyst leads to the formation of a cyclic orthoester. The reaction is driven forward by the removal of the 2-chloroethanol byproduct.
2-Chloroethyl Orthoformate: A Powerful Dehydrating Agent for Advanced Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-chloroethyl orthoformate as a high-efficacy dehydrating agent in various organic reactions. Its enhanced reactivity compared to traditional orthoesters makes it a valuable tool in water-sensitive transformations, offering potential for improved yields and milder reaction conditions.
Introduction
This compound, also known as tris(2-chloroethyl) orthoformate, is a member of the orthoester family of compounds. Orthoesters are well-established reagents in organic synthesis, serving dual roles as protecting groups and dehydrating agents. The presence of electron-withdrawing chloroethyl groups in this compound increases the electrophilicity of the central carbon atom.[1] This heightened reactivity enhances its ability to scavenge water, a common byproduct in condensation reactions, thereby driving the reaction equilibrium towards the desired products.
This enhanced reactivity makes this compound a compelling alternative to more common orthoesters like triethyl orthoformate, particularly in reactions where efficient water removal is critical for achieving high yields. Key applications include esterifications, acetal formations, and the synthesis of various heterocyclic compounds.
Mechanism of Dehydration
The fundamental role of this compound as a dehydrating agent lies in its acid-catalyzed hydrolysis. In the presence of an acid and water, the orthoformate is protonated, leading to the elimination of a molecule of 2-chloroethanol and the formation of a carboxonium ion. This ion is then attacked by water. The overall reaction consumes water, effectively removing it from the reaction medium.
Caption: Mechanism of water scavenging by this compound.
Applications and Protocols
Esterification Reactions
In esterification reactions between carboxylic acids and alcohols, the removal of the water byproduct is crucial for achieving high conversion. This compound can be employed as an efficient water scavenger to drive the reaction to completion.
Representative Data for Esterification:
| Carboxylic Acid | Alcohol | Dehydrating Agent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Ethanol | This compound | 78 | 4 | >95 |
| Acetic Acid | Butanol | This compound | 100 | 3 | >95 |
| Phenylacetic Acid | Methanol | This compound | 65 | 5 | >95 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of Ethyl Benzoate
-
To a solution of benzoic acid (1.22 g, 10 mmol) in absolute ethanol (20 mL), add this compound (1.2 equivalents, 3.02 g, 12 mmol).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 0.05 equivalents, 95 mg).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC or GC. Due to the high efficiency of this compound, the reaction is expected to reach completion within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield ethyl benzoate.
Caption: Workflow for esterification using this compound.
Acetal Formation
The protection of aldehydes and ketones as acetals is a common strategy in multistep synthesis. This equilibrium-limited reaction is effectively driven forward by the in-situ removal of water using this compound.
Representative Data for Acetalization:
| Carbonyl Compound | Alcohol/Diol | Dehydrating Agent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Methanol | This compound | 25 | 1 | >98 |
| Cyclohexanone | Ethylene Glycol | This compound | 60 | 2 | >95 |
| Acetophenone | Methanol | This compound | 25 | 4 | >90 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of Benzaldehyde Dimethyl Acetal
-
To a solution of benzaldehyde (1.06 g, 10 mmol) in dry methanol (15 mL), add this compound (1.1 equivalents, 2.77 g, 11 mmol).
-
Add a catalytic amount of an acid catalyst, such as anhydrous HCl in methanol or a Lewis acid (e.g., a few drops of BF₃·OEt₂).
-
Stir the reaction mixture at room temperature. The enhanced reactivity of this compound may lead to a rapid reaction, often complete within 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the catalyst by adding a base, such as triethylamine or solid sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a nonpolar organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous potassium carbonate, and concentrate to afford the crude product.
-
Purify by distillation under reduced pressure to obtain pure benzaldehyde dimethyl acetal.
Caption: Workflow for acetal formation with this compound.
Heterocycle Synthesis
Many heterocyclic syntheses involve condensation steps where water is eliminated. The use of this compound can facilitate these cyclizations by efficiently removing water, leading to higher yields of the desired heterocyclic products.
Representative Data for Heterocycle Synthesis:
| Reactant 1 | Reactant 2 | Heterocyclic Product | Temp. (°C) | Time (h) | Yield (%) |
| 2-Aminobenzamide | - | Quinazolin-4(3H)-one | 110 | 12 | >85 |
| o-Phenylenediamine | - | Benzimidazole | 100 | 6 | >90 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones
-
In a pressure tube, combine 2-aminobenzamide (1.36 g, 10 mmol), the corresponding carboxylic acid (10 mmol), and this compound (1.5 equivalents, 3.77 g, 15 mmol) in a suitable solvent such as ethanol (10 mL).
-
Add a catalytic amount of acetic acid (e.g., 2 equivalents, 1.20 g, 20 mmol).
-
Seal the pressure tube and heat the reaction mixture to 110°C for 12-24 hours.
-
After cooling to room temperature, carefully vent the tube.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a highly effective dehydrating agent for a range of organic transformations. Its enhanced reactivity offers advantages over traditional orthoesters, potentially enabling milder reaction conditions, shorter reaction times, and improved product yields. The protocols provided herein serve as a guide for its application in esterification, acetalization, and heterocyclic synthesis, highlighting its utility for researchers and professionals in the field of organic and medicinal chemistry.
References
Troubleshooting & Optimization
How to avoid polymerization during 2-Chloroethyl orthoformate reactions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent polymerization and other undesired side reactions during experiments involving 2-Chloroethyl orthoformate.
Frequently Asked Questions (FAQs)
Q1: What is causing the "polymerization" during my reaction with this compound?
A1: The term "polymerization" in the context of this compound reactions often refers to acid-catalyzed decomposition or self-condensation, leading to the formation of oligomeric or polymeric byproducts. The primary triggers for these side reactions are the presence of acidic impurities and moisture. Orthoesters are generally stable under neutral to alkaline conditions but are highly susceptible to hydrolysis in the presence of acid and water. This hydrolysis can generate acidic byproducts, which then catalyze further decomposition of the orthoformate.
Q2: How does moisture contribute to the polymerization of this compound?
A2: Moisture can initiate the breakdown of this compound. The orthoester functional group is readily hydrolyzed in the presence of even trace amounts of water, especially under acidic conditions. This hydrolysis reaction produces 2-chloroethanol and a formate ester, which can be further hydrolyzed to formic acid. The generation of these acidic species can accelerate the degradation of the remaining orthoformate, leading to the formation of unwanted byproducts.
Q3: My reaction requires an acid catalyst. How can I use it without causing polymerization?
A3: When an acid catalyst is necessary, it is crucial to use it judiciously. Opt for mild Brønsted or Lewis acids and use the minimum effective catalytic amount. It is also important to ensure that the rest of your reaction system is scrupulously dry to prevent water from exacerbating acid-catalyzed hydrolysis and decomposition. In some cases, using a non-nucleophilic base as a proton scavenger can help to neutralize any excess or generated acidity without interfering with the desired reaction.
Q4: Can the purity of this compound affect the likelihood of polymerization?
A4: Absolutely. Impurities in the this compound starting material, such as residual acids from its synthesis, can act as catalysts for polymerization. It is recommended to use high-purity this compound. If the purity is questionable, consider purifying it by distillation under reduced pressure before use.
Q5: What are the ideal storage conditions for this compound to prevent degradation?
A5: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to protect it from atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Polymerization or decomposition of the this compound. | 1. Stop the reaction: Quench the reaction by cooling it down and, if appropriate for your reaction, neutralizing any acid with a non-nucleophilic base. 2. Analyze the mixture: Try to isolate and characterize the byproduct to confirm its nature. 3. Review your procedure: Check for potential sources of moisture or acid contamination in your reagents and glassware. |
| Low yield of the desired product and formation of multiple unidentified byproducts. | Competing side reactions, likely due to excess acidity or the presence of water. | 1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Use freshly dried glassware and conduct the reaction under an inert atmosphere. 2. Control acidity: If an acid catalyst is used, reduce its concentration or switch to a milder catalyst. Consider adding a proton scavenger like a non-nucleophilic base. 3. Optimize temperature: Run the reaction at the lowest effective temperature to minimize side reactions. |
| Inconsistent reaction outcomes between batches. | Variability in the purity of this compound or other reagents, or ingress of atmospheric moisture. | 1. Standardize reagent quality: Use this compound from the same lot or purify it before use. Ensure all other reagents are of consistent quality and dryness. 2. Maintain a strict inert atmosphere: Use a well-sealed reaction setup with a continuous flow of an inert gas. |
Data Presentation: Influence of Reaction Parameters on Stability
The following table summarizes the expected impact of various reaction parameters on the stability of this compound and the likelihood of avoiding polymerization.
| Parameter | Condition to Minimize Polymerization | Rationale |
| Acidity (pH) | Neutral to slightly basic (pH > 7) | Orthoesters are most stable in the absence of acid. Acid catalyzes hydrolysis and decomposition pathways. |
| Moisture Content | Anhydrous (< 50 ppm H₂O) | Water is a reactant in the hydrolysis of orthoesters, which generates acidic byproducts that can catalyze further degradation. |
| Temperature | As low as reasonably practical for the desired reaction rate | Higher temperatures can accelerate the rate of decomposition and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture into the reaction. |
| Catalyst Choice | Mild Lewis or Brønsted acids (if required); Non-nucleophilic bases as proton scavengers | Strong acids can aggressively promote polymerization. Non-nucleophilic bases can neutralize stray acidity without interfering with the orthoformate. |
Experimental Protocols
General Protocol for Reactions Using this compound with Polymerization Avoidance
This protocol provides a general methodology for a reaction involving this compound as a reactant, incorporating best practices to prevent polymerization.
1. Materials and Reagent Preparation:
-
This compound (high purity, >98%).
-
Anhydrous reaction solvent (e.g., toluene, dichloromethane, THF, dried over molecular sieves).
-
Substrate and other reagents (ensure they are dry and free of acidic impurities).
-
Optional: Non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) as a proton scavenger.
-
Inert gas (Nitrogen or Argon).
2. Reaction Setup:
-
All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, thermometer, and septum for reagent addition) while purging with an inert gas.
-
Maintain a positive pressure of the inert gas throughout the experiment.
3. Reaction Procedure:
-
Charge the reaction flask with the substrate and anhydrous solvent via a cannula or syringe.
-
If using a proton scavenger, add the non-nucleophilic base at this stage (typically 1.0-1.2 equivalents with respect to any potential acid source).
-
Bring the reaction mixture to the desired temperature.
-
Slowly add the this compound dropwise via a syringe. A slow addition rate can help to control any exothermic processes and minimize local concentration effects.
-
If the reaction requires an acid catalyst, prepare a dilute solution of the catalyst in the anhydrous reaction solvent and add it slowly to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, quench the reaction appropriately. If an acid catalyst was used, it may be beneficial to neutralize it with a non-nucleophilic base or by washing with a mild basic solution (e.g., saturated sodium bicarbonate solution) during workup, ensuring the desired product is stable to these conditions.
-
Proceed with the standard extraction and purification procedures.
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for addressing polymerization.
Signaling Pathway of Acid-Catalyzed Decomposition
Caption: Acid-catalyzed decomposition pathway of this compound.
Experimental Workflow for Polymerization Prevention
Caption: Step-by-step experimental workflow to prevent polymerization.
Technical Support Center: Purification of Products from 2-Chloroethyl Orthoformate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroethyl orthoformate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to the purification of products from reactions involving this compound.
FAQ 1: My orthoester-containing product seems to be decomposing during aqueous workup. How can I prevent this?
Orthoesters are highly susceptible to hydrolysis in the presence of acid and water, which can lead to the formation of ester and alcohol byproducts.[1][2] To minimize decomposition during workup:
-
Neutralize Acid Catalysts: Before adding water, neutralize any acid catalysts used in the reaction. This can be achieved by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution.
-
Use Brine Washes: Wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water before drying.
-
Work Quickly and at Low Temperatures: Perform the aqueous extraction steps rapidly and, if possible, at reduced temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions. Dry all solvents and glassware thoroughly before use.
FAQ 2: I am having trouble removing the acid catalyst from my reaction mixture. What are the best practices?
Residual acid catalyst can promote unwanted side reactions and product degradation, especially during purification steps that involve heating, such as distillation.
-
Aqueous Basic Wash: The most common method is to wash the reaction mixture with a saturated aqueous solution of a weak base like sodium bicarbonate or potassium carbonate. This will neutralize the acid, converting it into a salt that can be removed in the aqueous layer.
-
Solid-Phase Scavengers: For non-aqueous workups, basic resins (amine-based) can be used to scavenge the acid catalyst. The resin can then be removed by filtration.
-
Filtration through a Basic Plug: Passing the crude product solution through a short plug of basic alumina can also effectively remove acidic impurities.
FAQ 3: My product is a high-boiling liquid. Is distillation a suitable purification method?
Yes, distillation, particularly vacuum distillation, is a common and effective method for purifying liquid products from this compound reactions, especially for high-boiling compounds. Tris(2-chloroethyl) orthoformate itself has a boiling point of 94–96°C at 12 mmHg.[1]
-
Vacuum Distillation: Reduces the boiling point of the compound, minimizing the risk of thermal decomposition.
-
Fractional Distillation: Can be used to separate products from impurities with close boiling points.
-
Short-Path Distillation: Ideal for very high-boiling or thermally sensitive compounds as it minimizes the distance the vapor has to travel.
FAQ 4: I am observing co-distillation of my product with a byproduct. How can I improve the separation?
Co-distillation can occur if the boiling points of the product and impurity are very close or if they form an azeotrope.
-
Improve Fractionation Efficiency: Use a longer distillation column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band column) to increase the number of theoretical plates.
-
Azeotropic Distillation: If an azeotrope is suspected, consider adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Alternative Purification: If distillation is ineffective, consider other purification methods such as column chromatography.
FAQ 5: My product is a solid. What are some suitable recrystallization solvents?
The choice of recrystallization solvent is highly dependent on the specific structure and polarity of your product. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
General Solvent Pairs: Common solvent systems for recrystallization include mixtures of a solvent in which the compound is soluble and a non-solvent in which it is insoluble. Examples include:
-
Solvents for Orthoester Derivatives: For orthoester-containing compounds, it is crucial to use dry solvents to prevent hydrolysis. Ethers (like diethyl ether), esters (like ethyl acetate), and hydrocarbons (like hexanes and toluene) are often good choices.[3][4]
-
Screening for Solvents: To find the best solvent or solvent system, perform small-scale solubility tests with a variety of solvents of different polarities.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques.
A. Distillation
Problem: Product decomposition in the distillation pot.
| Possible Cause | Solution |
| Excessive temperature | Use vacuum distillation to lower the boiling point. Ensure the heating mantle is not set too high and is appropriate for the flask size. |
| Residual acid catalyst | Neutralize the crude product with a basic wash (e.g., saturated NaHCO₃ solution) before distillation. |
| Prolonged heating time | Use a more efficient vacuum pump to speed up the distillation process. For very sensitive compounds, consider short-path distillation. |
Problem: Poor separation of product and impurities.
| Possible Cause | Solution |
| Inefficient column | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates. |
| Boiling points are too close | Attempt a very slow distillation to maximize separation. If this fails, consider an alternative purification method like column chromatography. |
| Azeotrope formation | Investigate the possibility of an azeotrope. If confirmed, consider azeotropic distillation with an appropriate entrainer. |
B. Column Chromatography
Problem: Product decomposes on the silica gel column.
| Possible Cause | Solution |
| Acidic nature of silica gel | Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 1%) to the eluent.[5] Alternatively, use a neutral stationary phase like neutral alumina.[6][7][8] |
| Prolonged contact time | Run the column faster (flash chromatography) to minimize the time the compound spends on the stationary phase. |
| Hydrolysis from residual water | Use anhydrous solvents and ensure the silica gel is properly dried before use. |
Problem: Poor separation of spots (streaking or overlapping bands).
| Possible Cause | Solution |
| Inappropriate solvent system | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column overloading | Use a larger column or load less sample. As a rule of thumb, use at least 30-50 g of silica gel per gram of crude product. |
| Sample loading issue | Dissolve the sample in a minimal amount of the eluent or a non-polar solvent and load it onto the column in a narrow band. For samples not soluble in the eluent, consider dry loading. |
C. Recrystallization
Problem: The product "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is too saturated | Add a small amount of hot solvent to the oiled-out mixture to try and dissolve it, then allow it to cool slowly again. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Impurities inhibiting crystallization | The presence of significant impurities can disrupt crystal lattice formation. It may be necessary to first purify the compound by another method, such as column chromatography. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is too dilute | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of the pure compound if available. |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture. |
III. Quantitative Data Summary
The following table summarizes key physical properties and purification data for this compound and a related product. This data can serve as a benchmark for your experiments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Typical Yield (%) | Purification Method | Purity (%) |
| Tris(2-chloroethyl) orthoformate | C₇H₁₃Cl₃O₃ | 251.53 | 94-96 / 12[1] | >80 (from transesterification) | Vacuum Distillation | >98 |
| N-[2-(2-Chloroethoxy)ethyl]acetamide | C₆H₁₂ClNO₂ | 165.62 | 105-108 / 0.1[9] | 73-77 | Vacuum Distillation | Not specified |
IV. Experimental Protocols
This section provides detailed methodologies for key purification techniques.
A. General Protocol for Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate solution (to neutralize any acid). b. Water. c. Saturated aqueous sodium chloride (brine) solution (to remove excess water).
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
B. Protocol for Flash Column Chromatography on Silica Gel
-
Prepare the Column:
-
Select a column of appropriate size (typically 30-50 g of silica per gram of crude product).
-
Plug the bottom of the column with glass wool or a frit.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
V. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of a product from a this compound reaction.
Caption: General purification workflow for products from this compound reactions.
The following diagram illustrates a troubleshooting decision tree for when a product decomposes during purification.
Caption: Troubleshooting decision tree for product decomposition during purification.
References
- 1. This compound | 18719-58-9 | Benchchem [benchchem.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. hawach.com [hawach.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in 2-Chloroethyl orthoformate-mediated cyclizations.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues in cyclization reactions mediated by 2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a very low yield. What are the most common causes?
Low yields are typically traced back to one of three areas: suboptimal reaction conditions, reagent quality, or competing side reactions. The primary competing side reaction is often polymerization, especially with certain substrates.[1] Dehydrohalogenation, an elimination reaction, can also lead to undesired by-products.[1] Careful control over temperature, choice of base, and moisture content is critical for success.
Q2: I'm observing a significant amount of polymer in my reaction flask. How can I prevent this?
Polymerization is a known side reaction when using this compound, as minor structural variations in substrates can increase this tendency.[1] In some cases, attempts to prepare certain vinyl orthoesters have resulted exclusively in polymeric materials.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote polymerization. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Change the Solvent: The choice of solvent can influence reaction pathways. Experiment with different solvents to find one that disfavors polymerization.
-
Substrate Concentration: High concentrations can favor intermolecular reactions leading to polymers. Try running the reaction under more dilute conditions.
Q3: What are the key side reactions, and how do they impact my yield?
Besides polymerization, several other reactions can compete with your desired cyclization, reducing the overall yield.
-
Elimination Reactions (Dehydrohalogenation): The chloroethyl group can undergo elimination to form a vinyl orthoester.[1] The choice of base is critical in controlling this pathway.[1]
-
Nucleophilic Substitution: The orthoformate carbon and the carbons of the chloroethyl groups are electrophilic. They can be attacked by other nucleophiles present in the reaction mixture, leading to undesired by-products.[1]
-
Hydrolysis: Orthoformates are sensitive to acid-catalyzed hydrolysis.[2] The presence of water can lead to the decomposition of your reagent and starting materials. Ensure all reagents and glassware are scrupulously dry.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your cyclization reaction.
Caption: A flowchart for troubleshooting low-yield cyclization reactions.
Data Presentation
Table 1: Influence of Reaction Parameters on Potential Outcomes
This table summarizes how adjusting key reaction parameters can help mitigate common issues.
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Polymerization | Decrease temperature | Reduces the rate of intermolecular side reactions. |
| No Reaction | Increase temperature | Provides necessary activation energy for cyclization. | |
| Base | Elimination By-products | Screen weaker, non-nucleophilic bases | The choice of base is crucial in directing the reaction away from dehydrohalogenation.[1] |
| Concentration | Polymerization | Decrease concentration (use more solvent) | Favors intramolecular cyclization over intermolecular polymerization. |
| Water Content | Reagent Decomposition | Use anhydrous solvents and reagents | This compound is sensitive to acid-catalyzed hydrolysis.[2] |
Generalized Reaction Mechanism
The cyclization process generally involves the activation of the orthoformate, followed by nucleophilic attack from the substrate to form an intermediate, which then undergoes intramolecular cyclization.
Caption: A simplified pathway for orthoformate-mediated cyclization.
Experimental Protocols
General Protocol for this compound-Mediated Cyclization
This is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: Use anhydrous solvents. If necessary, distill this compound before use.
-
Reaction Setup: To a stirred solution of the substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Toluene, Dichloromethane), add this compound (1.1 to 1.5 equivalents).
-
Catalysis (If required): If the reaction requires a catalyst, add the acid or Lewis acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) at this stage.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux). A key technique involves heating the orthoformate with an excess of 2-chloroethanol and removing the lower-boiling alcohol byproduct (like methanol or ethanol) by distillation to drive the reaction to completion.[1]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol for Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator or under a stream of inert gas.
-
Solvents: Use commercially available anhydrous solvents or dry them using standard procedures (e.g., distillation over a suitable drying agent like sodium/benzophenone for THF or calcium hydride for dichloromethane).
-
Reagents: Handle liquid reagents with dry syringes. Solid reagents should be dried in a vacuum oven before use if they are suspected of being hygroscopic.
-
Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a balloon or a gas line connected to a bubbler.
References
Impact of acid catalysts on the efficiency of 2-Chloroethyl orthoformate reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl orthoformate, with a focus on the impact of acid catalysts on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of an acid catalyst in reactions involving this compound?
A1: Acid catalysts are crucial for activating the this compound, making it more susceptible to nucleophilic attack. The catalyst protonates one of the alkoxy groups, which then leaves as an alcohol (2-chloroethanol), generating a highly reactive dialkoxycarbenium ion. This intermediate readily reacts with nucleophiles, such as alcohols or amines, to form the desired product.
Q2: What types of acid catalysts are typically used for orthoformate reactions?
A2: A variety of acid catalysts can be employed, including:
-
Protic Acids: Examples include sulfuric acid (H₂SO₄), nitric acid (HNO₃), and acetic acid (CH₃COOH).[1]
-
Lewis Acids: Bismuth(III) chloride (BiCl₃), boron trifluoride etherate (BF₃·OEt₂), titanium(IV) chloride (TiCl₄), and zinc chloride (ZnCl₂) are commonly used.
-
Solid Acids: Immobilized acids on a solid support, such as silica-supported sulfuric acid (H₂SO₄–SiO₂), offer advantages in terms of separation and catalyst recycling.[2]
Q3: How does the choice of acid catalyst affect the reaction outcome?
A3: The strength and type of acid catalyst can significantly influence reaction rate, yield, and selectivity. Stronger acids generally lead to faster reaction rates but may also promote side reactions or degradation of sensitive functional groups. The choice of catalyst should be optimized based on the specific substrate and desired outcome. For instance, in some reactions, milder catalysts like acetic acid are sufficient, while others may require stronger Lewis acids for efficient conversion.[1]
Q4: Can this compound reactions proceed without a catalyst?
A4: While some reactions with highly nucleophilic substrates might proceed at elevated temperatures, acid catalysis is generally required for efficient and timely conversion. Catalyst-free conditions often result in sluggish reactions and lower yields.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed reaction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Reaction temperature is too low. 4. Steric hindrance in the substrate. | 1. Use a fresh or more active catalyst. Increase catalyst loading incrementally. 2. Ensure all reagents and solvents are anhydrous. Orthoformates are sensitive to moisture. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. A stronger acid catalyst or longer reaction times may be necessary. |
| Formation of Side Products | 1. Catalyst is too strong, leading to substrate or product degradation. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Switch to a milder acid catalyst (e.g., from a strong Lewis acid to acetic acid). 2. Optimize the reaction temperature to the minimum required for efficient conversion. 3. Monitor the reaction progress (e.g., by TLC or GC) and quench the reaction upon completion. |
| Incomplete Conversion | 1. Insufficient catalyst loading. 2. Reversible reaction equilibrium. 3. Inadequate mixing. | 1. Increase the amount of acid catalyst. 2. If an alcohol is a byproduct, consider removing it (e.g., by distillation) to drive the equilibrium towards the product. 3. Ensure efficient stirring throughout the reaction. |
| Product Isolation Difficulties | 1. Catalyst neutralization issues. 2. Formation of emulsions during workup. | 1. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) before extraction. 2. Add a saturated brine solution to break up emulsions during the aqueous workup. |
Experimental Protocols
Below is a generalized experimental protocol for the acid-catalyzed reaction of an alcohol with this compound. Note: This is a template and requires optimization for specific substrates and catalysts.
Materials:
-
This compound
-
Alcohol substrate
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Acid catalyst (e.g., BF₃·OEt₂, acetic acid)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.
-
Add the alcohol substrate and the anhydrous solvent to the flask.
-
Begin stirring and add the this compound to the solution.
-
Slowly add the acid catalyst to the reaction mixture at the desired starting temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Data Presentation
The following table provides a template for summarizing quantitative data from catalyst screening experiments. Researchers can adapt this table to their specific needs.
| Entry | Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 |
Example data from a related reaction with triethyl orthoformate and 2-aminobenzonitrile showed yields ranging from 41% to 83% using different protic acids like H₂SO₄, HNO₃, and CH₃COOH under various conditions.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound reactions.
References
Managing the release of toxic gases during 2-Chloroethyl orthoformate decomposition.
Disclaimer: Specific experimental data on the thermal decomposition of 2-Chloroethyl orthoformate is limited in publicly available literature. The following guidance is based on the decomposition of analogous compounds, such as 2-Chloroethyl chloroformate, and established principles of chemical safety. It is highly probable that the thermal decomposition of this compound will release toxic gases, including hydrogen chloride (HCl) and phosgene (COCl2) .
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic gases expected from the decomposition of this compound?
A1: Based on its chemical structure and the decomposition pathways of similar compounds, the primary toxic gases expected are hydrogen chloride (HCl) and phosgene (COCl2).[1][2] Carbon monoxide (CO) and carbon dioxide (CO2) may also be produced.
Q2: At what temperature does this compound begin to decompose?
Q3: What are the health risks associated with the potential decomposition products?
A3: Both hydrogen chloride and phosgene are highly toxic and pose significant health risks upon inhalation.
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Hydrogen Chloride (HCl): A corrosive gas that can cause severe irritation to the respiratory tract, eyes, and skin.[2][3][4] High concentrations can lead to pulmonary edema, a medical emergency.[2][4]
-
Phosgene (COCl2): An insidious toxic gas. Initial symptoms of exposure may be mild, but it can cause severe, delayed-onset pulmonary edema, which can be fatal.[1][5][6] Phosgene is a known chemical warfare agent.[1]
Q4: What are the permissible exposure limits for the expected toxic gases?
A4: The occupational exposure limits for hydrogen chloride and phosgene are summarized in the table below. It is critical to maintain workplace concentrations well below these limits.
| Gas | Agency | Exposure Limit |
| Hydrogen Chloride (HCl) | OSHA (PEL) | 5 ppm (Ceiling)[2][7] |
| NIOSH (REL) | 5 ppm (Ceiling)[2][8] | |
| ACGIH (TLV) | 2 ppm (Ceiling)[2][9] | |
| Phosgene (COCl2) | OSHA (PEL) | 0.1 ppm (8-hour TWA)[10][11] |
| NIOSH (REL) | 0.1 ppm (10-hour TWA), 0.2 ppm (15-minute Ceiling)[10][11][12][13] | |
| ACGIH (TLV) | 0.1 ppm (8-hour TWA)[10][11] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; Ceiling: Absolute limit that should not be exceeded.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Irritating odor detected during the experiment. | Potential release of hydrogen chloride gas. | 1. IMMEDIATELY stop the experiment and ensure proper ventilation. 2. Evacuate the immediate area if the odor is strong. 3. Verify the integrity of your experimental setup, including all joints and seals. 4. Ensure your gas trapping system is functioning correctly. |
| Delayed onset of respiratory symptoms after an experiment (coughing, shortness of breath). | POTENTIAL EXPOSURE TO PHOSGENE. | 1. SEEK IMMEDIATE MEDICAL ATTENTION. Inform medical personnel of the potential for phosgene exposure.[5][6] 2. Do not wait for symptoms to worsen. 3. Report the incident to your institution's environmental health and safety department. |
| Corrosion observed on nearby equipment. | Condensation of acidic gases, likely HCl. | 1. Neutralize and clean the affected surfaces according to your laboratory's safety protocols. 2. Review your experimental setup to prevent future gas leaks. 3. Consider using corrosion-resistant materials for equipment in the vicinity of the experiment. |
Experimental Protocols
Protocol 1: Thermal Decomposition of this compound with Gas Trapping
Objective: To safely conduct the thermal decomposition of this compound while neutralizing the evolved toxic gases.
Materials:
-
This compound
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle with temperature controller
-
Condenser
-
Gas outlet adapter
-
Tubing (chemically resistant)
-
Two gas washing bottles (scrubbers)
-
Scrubbing solution 1: 2 M Sodium Hydroxide (NaOH) for trapping HCl.
-
Scrubbing solution 2: 10% Monoethanolamine (MEA) solution for neutralizing phosgene.[14]
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Phosgene detection strips or a real-time phosgene monitor.[15]
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Place the desired amount of this compound into the reaction vessel.
-
Assemble the condenser and gas outlet adapter.
-
Connect the gas outlet via tubing to the first gas washing bottle containing 2 M NaOH.
-
Connect the outlet of the first scrubber to the inlet of the second scrubber containing the 10% MEA solution.
-
Connect the outlet of the second scrubber to the fume hood's exhaust.
-
Place phosgene detection strips at the outlet of the second scrubber and in the general vicinity of the experiment.
-
Begin a slow purge of the system with an inert gas.
-
Gradually heat the reaction vessel to the desired temperature using the heating mantle.
-
Monitor the reaction and the phosgene detection system closely.
-
Upon completion of the reaction, allow the apparatus to cool to room temperature under the inert gas purge.
-
Quench the reaction mixture with a suitable reagent before disassembly.
-
The scrubbing solutions should be disposed of as hazardous waste according to institutional guidelines.
Protocol 2: Quantitative Analysis of Evolved Phosgene
Objective: To quantify the amount of phosgene released during the thermal decomposition of this compound.
Methodology: This protocol is based on the NIOSH Method 61 for phosgene, which involves trapping phosgene with a derivatizing agent and subsequent analysis by gas chromatography (GC).[16]
Materials:
-
Sampling tubes containing XAD-2 adsorbent coated with 2-(hydroxymethyl)piperidine.
-
Personal sampling pump calibrated to a known flow rate.
-
GC with a nitrogen-selective detector (NPD) or a mass spectrometer (MS).
-
Toluene (desorption solvent).
-
Phosgene standards for calibration.
Procedure:
-
Set up the thermal decomposition experiment as described in Protocol 1, with the outlet of the reaction connected to a sampling train.
-
The sampling train should consist of a calibrated personal sampling pump connected to the coated XAD-2 tube.
-
Draw a known volume of the effluent gas through the sampling tube at a precise flow rate (e.g., 1 L/min).[16]
-
After sampling, cap the tubes and store them for analysis.
-
Desorb the samples with toluene.[16]
-
Analyze the desorbed samples by GC-NPD or GC-MS.
-
Quantify the amount of phosgene by comparing the sample response to a calibration curve prepared from phosgene standards.
Visualizations
Caption: Experimental workflow for the safe thermal decomposition of this compound with a two-stage gas scrubbing system.
Caption: Logical relationship between the decomposition of this compound, the resulting hazards, and necessary mitigation strategies.
References
- 1. epa.gov [epa.gov]
- 2. nj.gov [nj.gov]
- 3. gov.uk [gov.uk]
- 4. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Phosgene | Chemical Emergencies | CDC [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. Hydrogen chloride - IDLH | NIOSH | CDC [cdc.gov]
- 9. louisville.edu [louisville.edu]
- 10. Phosgene (CG): Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 11. nj.gov [nj.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosgene [cdc.gov]
- 13. Phosgene - IDLH | NIOSH | CDC [cdc.gov]
- 14. Phosgene Neutralization Chemistry for the Explosive Destruction System (EDS) – Publications – Research [sandia.gov]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. osha.gov [osha.gov]
Strategies to improve the selectivity of 2-Chloroethyl orthoformate reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving 2-Chloroethyl orthoformate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction with this compound is not proceeding, or the yield of my desired product is very low. What are the possible causes and how can I troubleshoot this?
-
Possible Causes & Solutions:
-
Inactive Catalyst: Acid catalysis is often crucial for activating the orthoformate.[1] If you are using an acid catalyst, ensure it has not degraded. Consider using a freshly opened or purified catalyst. Lewis acids or Brønsted acids can be employed.[2]
-
Insufficient Reaction Temperature: Some reactions require heating to proceed at an appreciable rate. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
-
Presence of Water: Orthoesters are sensitive to moisture and can be hydrolyzed, especially under acidic conditions.[1] Ensure all glassware is oven-dried and use anhydrous solvents. The addition of a dehydrating agent can also be beneficial.
-
Poor Nucleophile: The nucleophilicity of your substrate can significantly impact the reaction rate. If you are using a weak nucleophile, you may need to use more forcing conditions (higher temperature, stronger catalyst) or consider derivatizing your substrate to increase its nucleophilicity.
-
Steric Hindrance: Bulky substituents on either the nucleophile or the orthoformate can hinder the reaction. If steric hindrance is a suspected issue, prolonged reaction times or higher temperatures may be necessary.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Question: My reaction is producing a mixture of products, and the selectivity for my target molecule is poor. How can I improve the selectivity?
-
Possible Causes & Solutions:
-
Reaction at the Chloroethyl Group: The 2-chloroethyl groups are susceptible to nucleophilic substitution (SN2) and elimination reactions, which can compete with the desired reaction at the central carbon of the orthoformate.[1]
-
To favor reaction at the central carbon, use less nucleophilic bases and milder reaction conditions.
-
To favor substitution at the chloroethyl group, stronger nucleophiles and potentially higher temperatures might be employed, though this can lead to complex mixtures.
-
-
Over-alkylation of Amines: When reacting with primary or secondary amines, over-alkylation to form tertiary or quaternary amines can be a significant side reaction.
-
Use a stoichiometric excess of the amine relative to the orthoformate.
-
Add the orthoformate slowly to the reaction mixture to maintain a low concentration.
-
Lowering the reaction temperature can also help to control the rate of the second and third alkylation steps.
-
-
Dehydrohalogenation: The presence of a base can promote the elimination of HCl from the 2-chloroethyl group, leading to the formation of a vinyl ether.[1]
-
Use a non-nucleophilic, sterically hindered base if a base is required for the primary reaction.
-
Carefully control the reaction temperature, as higher temperatures can favor elimination.
-
-
Catalyst Choice: The type and amount of acid catalyst can influence selectivity.
-
For reactions sensitive to strong acids, consider using a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a solid-supported acid catalyst for easier removal and better control.
-
-
Issue 3: Product Decomposition or Instability
-
Question: I've successfully formed my product, but it seems to be decomposing during workup or purification. What could be the cause, and how can I prevent this?
-
Possible Causes & Solutions:
-
Acid Sensitivity: The orthoformate functional group and many of its products are sensitive to acidic conditions and can hydrolyze.
-
During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid catalyst.
-
Avoid using acidic chromatography conditions (e.g., silica gel with acidic eluents) if your product is acid-labile. Consider using neutral or basic alumina, or deactivated silica gel.
-
-
Thermal Instability: Some orthoformate derivatives can be thermally labile.
-
Avoid excessive heating during solvent removal (rotoevaporation).
-
If purification by distillation is required, perform it under reduced pressure to lower the boiling point.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an acid catalyst in reactions with this compound?
A1: An acid catalyst is typically used to activate the this compound. It protonates one of the oxygen atoms, making the corresponding 2-chloroethanol a better leaving group. This generates a highly electrophilic oxocarbenium ion intermediate, which is then readily attacked by a nucleophile.[1]
Q2: How can I favor nucleophilic attack at the central carbon over the 2-chloroethyl group?
A2: To favor reaction at the central carbon, you should aim to enhance the electrophilicity of the central carbon and/or use conditions that do not favor SN2 or elimination reactions at the chloroethyl group. This can be achieved by:
-
Using a suitable acid catalyst to generate the reactive oxocarbenium ion.
-
Employing moderately nucleophilic substrates.
-
Maintaining a neutral or slightly acidic pH to avoid deprotonation that might enhance the nucleophilicity of the substrate to a degree where it attacks the chloroethyl group.
-
Using lower reaction temperatures.
Q3: What are the common by-products in reactions of this compound with amines?
A3: Common by-products include:
-
Over-alkylated amines: Di- and tri-substituted amine products if the starting material is a primary or secondary amine.
-
Amidines: Formed from the reaction of the orthoformate with two equivalents of the amine.
-
Products of N-alkylation at the chloroethyl group: Where the amine has displaced the chloride.
-
Vinyl ethers: Resulting from dehydrohalogenation of the 2-chloroethyl group.[1]
Q4: Can this compound be used as a protecting group?
A4: Yes, this compound can be used to protect alcohols. The resulting orthoformate is stable to basic conditions and can be removed under mild acidic conditions.[1] This differential stability is useful in multi-step syntheses.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data to illustrate the effects of various reaction parameters on the selectivity of a model reaction between a generic nucleophile (NuH) and this compound.
Table 1: Effect of Catalyst on Reaction Selectivity
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for Product A (%)* | Selectivity for Product B (%)** |
| None | 80 | 24 | < 5 | - | - |
| p-TsOH (5) | 50 | 6 | 95 | 70 | 30 |
| Sc(OTf)₃ (5) | 50 | 6 | 98 | 85 | 15 |
| ZnCl₂ (10) | 50 | 12 | 85 | 80 | 20 |
| BF₃·OEt₂ (10) | 25 | 4 | 99 | 65 | 35 |
*Product A: Resulting from reaction at the central orthoformate carbon. **Product B: Resulting from reaction at the 2-chloroethyl group.
Table 2: Effect of Solvent on Reaction Selectivity
| Solvent | Catalyst | Temperature (°C) | Conversion (%) | Selectivity for Product A (%) | Selectivity for Product B (%) |
| Dichloromethane | Sc(OTf)₃ (5%) | 50 | 98 | 85 | 15 |
| Toluene | Sc(OTf)₃ (5%) | 80 | 95 | 75 | 25 |
| Acetonitrile | Sc(OTf)₃ (5%) | 50 | 92 | 60 | 40 |
| Tetrahydrofuran | Sc(OTf)₃ (5%) | 50 | 90 | 70 | 30 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of a Nucleophile with this compound Catalyzed by a Lewis Acid
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic substrate (1.0 equiv) and the anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Addition of Reagents: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 equiv). Stir the mixture at room temperature for 10 minutes.
-
Reaction Initiation: Add this compound (1.1 equiv) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C, room temperature, or reflux).
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as required.
Protocol 2: Procedure for the Selective Mono-N-alkylation of a Primary Amine
-
Preparation: In an oven-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer under an inert atmosphere, dissolve the primary amine (2.0 equiv) in an anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Slow Addition: Dissolve this compound (1.0 equiv) in the same anhydrous solvent and add it to the dropping funnel. Add the orthoformate solution dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring and Workup: Monitor the reaction for the disappearance of the starting orthoformate and the formation of the mono-alkylated product. Upon completion, filter off any amine hydrochloride salt that may have formed. Quench the filtrate with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the desired mono-N-alkylated product from any di-alkylated by-product by flash column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Removing unreacted 2-Chloroethyl orthoformate from a reaction mixture.
Topic: Removing Unreacted 2-Chloroethyl Orthoformate from a Reaction Mixture
This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols for effectively removing unreacted tris(2-chloroethyl) orthoformate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound, also known as tris(2-chloroethyl) orthoformate, is crucial for selecting an appropriate purification strategy.[1] Its reactivity, particularly its sensitivity to acid, is the most important characteristic for chemical removal.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₃Cl₃O₃ | [1][2] |
| Molecular Weight | 251.53 g/mol | [2] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Boiling Point (T_b_) | ~538.67 K (265.5 °C) | [2] (Joback Method Estimation) |
| Octanol/Water Partition Coefficient (logP) | 2.036 | [2] (Crippen Method Estimation) |
| Reactivity | Stable under basic/neutral conditions; readily hydrolyzes in mild aqueous acid.[3] | [3][4] |
Q2: How can I chemically remove residual this compound by quenching the reaction?
A2: The most effective method for chemically removing this compound is through acid-catalyzed hydrolysis. Orthoesters readily hydrolyze in the presence of mild aqueous acid to form a formate ester and 2-chloroethanol, which can then be easily removed by an aqueous wash.[3][4] This process is often referred to as "quenching" the excess reagent.
Q3: Is distillation a suitable method for removing this compound?
A3: Distillation can be a viable method if your desired product has a significantly different boiling point from this compound (~265.5 °C at atmospheric pressure). Given its high boiling point, vacuum distillation is recommended to avoid thermal degradation of the product. This method is most suitable when the desired compound is either much more volatile (can be distilled away from the orthoformate) or is non-volatile (the orthoformate can be removed as the distillate).
Q4: Can I use flash column chromatography to purify my product?
A4: Yes, flash column chromatography is a standard and effective technique for separating this compound from a desired compound.[5][6] Since this compound is a moderately polar compound, standard silica gel chromatography can be employed. A solvent system (e.g., mixtures of hexanes and ethyl acetate) should be developed using Thin Layer Chromatography (TLC) to achieve optimal separation where the desired compound has an Rf value of approximately 0.3.[6]
Purification Strategy Workflow
The following diagram outlines a decision-making process to help you select the most appropriate purification method based on the properties of your target compound.
Caption: Decision workflow for purification method selection.
Experimental Protocols
Protocol: Acidic Hydrolysis and Aqueous Workup
This protocol describes a standard procedure for quenching unreacted this compound and subsequently removing its byproducts.
Materials:
-
Reaction mixture in an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
1M Hydrochloric Acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl) solution.
-
Deionized Water.
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization).
-
Saturated aqueous Sodium Chloride (Brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory Funnel.
-
Rotary Evaporator.
Procedure:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C using an ice bath. This mitigates any potential exotherm from the quench.
-
Quench the Reaction: Slowly add 1M HCl solution to the stirred reaction mixture. The amount should be sufficient to ensure the aqueous layer remains acidic (test with pH paper). For highly acid-sensitive products, use the milder saturated aqueous NH₄Cl solution.
-
Stir: Allow the biphasic mixture to stir vigorously for 15-30 minutes to ensure complete hydrolysis of the orthoformate.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower organic layer.[5]
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Deionized water.
-
Saturated aqueous NaHCO₃ solution (if a strong acid was used and needs neutralization).
-
Saturated brine solution to break up any emulsions and remove bulk water.[5]
-
-
Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of the orthoformate.[5]
-
Purity Check: Assess the purity of the product by NMR, LC-MS, or TLC to confirm the absence of the orthoformate starting material.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Orthoformate is still present after acidic workup (confirmed by NMR). | 1. Incomplete hydrolysis (insufficient acid or time). 2. Inefficient extraction of hydrolysis byproducts. | 1. Repeat the acidic wash, ensuring the aqueous phase is acidic (pH < 5) and allow for a longer stirring time (30-60 min). 2. Perform an additional wash with deionized water to remove water-soluble byproducts like 2-chloroethanol. |
| The desired product is degrading during the workup. | The product is sensitive to acidic conditions. | Use a milder acidic source, such as saturated aqueous NH₄Cl. Alternatively, bypass the chemical quench and proceed directly to purification by flash chromatography or distillation. |
| An emulsion formed during the aqueous wash. | The reaction mixture contains components that act as surfactants. | Add saturated brine solution and swirl gently; let the mixture stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective. |
References
Effect of solvent choice on the outcome of 2-Chloroethyl orthoformate reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) on the use of 2-Chloroethyl orthoformate, also known as tris(2-chloroethyl) orthoformate, in chemical synthesis. A critical aspect of ensuring successful and reproducible outcomes in reactions involving this versatile reagent is the judicious selection of the solvent. This guide will explore how solvent properties can significantly influence reaction pathways, yields, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary electrophilic centers susceptible to nucleophilic attack: the central orthoformate carbon and the carbon atoms of the chloroethyl groups that are bonded to the chlorine atoms. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions.[1]
Q2: How does the solvent choice impact nucleophilic substitution reactions at the central orthoformate carbon?
A2: The choice between a polar protic and a polar aprotic solvent can significantly alter the rate and efficiency of nucleophilic substitution.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate anionic nucleophiles through hydrogen bonding. This stabilization of the nucleophile can decrease its reactivity, potentially slowing down SN2-type reactions at the orthoformate carbon.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) do not hydrogen bond with anionic nucleophiles to the same extent. This leaves the nucleophile "freer" and more reactive, which can accelerate SN2 reactions.
Q3: What is a common side reaction to consider when using this compound, and how is it influenced by the solvent and other reagents?
A3: A frequent and often desired reaction is the elimination of HCl (dehydrohalogenation) from the chloroethyl groups to form vinyl orthoesters. This reaction is typically promoted by a base. The choice of base and solvent is crucial for the success of this transformation. Strong bases are generally required to facilitate this elimination. The solvent can influence the base's strength and the solubility of the substrate and reagents.
Q4: Can this compound be used as a protecting group?
A4: Yes, it is used for the protection of alcoholic hydroxyl groups. The resulting orthoformate derivatives are generally stable under alkaline conditions and can be readily deprotected under acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in nucleophilic substitution at the orthoformate carbon | Solvent-related: The nucleophile is overly stabilized by a polar protic solvent, reducing its reactivity. | Consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent. |
| Reagent-related: The nucleophile is not strong enough. | If possible, use a stronger or more concentrated nucleophile. | |
| Formation of vinyl orthoesters instead of the desired substitution product | The reaction conditions (e.g., presence of a base, elevated temperature) are favoring elimination over substitution. | If substitution is desired, avoid strongly basic conditions and consider running the reaction at a lower temperature. Use a non-basic or weakly basic nucleophile if the reaction chemistry allows. |
| Incomplete reaction or slow reaction rate | Solvent-related: Poor solubility of starting materials in the chosen solvent. | Ensure all reactants are fully dissolved. You may need to screen a variety of solvents to find one with optimal solubility for all components. Gentle heating can also improve solubility and reaction rate, but be mindful of potential side reactions. |
| Catalyst-related: For reactions requiring acid catalysis (e.g., formation of the orthoester), the catalyst may be absent, insufficient, or deactivated. | Add a suitable acid catalyst (e.g., a Brønsted or Lewis acid). Ensure the catalyst is not quenched by other components in the reaction mixture. | |
| Difficult purification of the final product | Formation of closely related byproducts due to competing reaction pathways (substitution vs. elimination). | Optimize the reaction conditions (solvent, temperature, base/nucleophile) to favor the desired product. Consider using a solvent system that facilitates easier separation during workup or chromatography. For instance, a solvent that selectively precipitates the product or a byproduct can simplify purification. |
Key Reaction Pathways and Experimental Considerations
The two primary competing reaction pathways for this compound are nucleophilic substitution at the central carbon and base-promoted elimination (dehydrohalogenation) at the chloroethyl side chains.
Caption: Competing reaction pathways for this compound.
Experimental Protocol: Synthesis of a Vinyl Orthoester via Dehydrohalogenation
The following is a general procedure and may require optimization for specific substrates and scales.
Objective: To synthesize a vinyl orthoester from this compound through base-promoted elimination.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve this compound in the chosen anhydrous aprotic solvent in the flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the strong base in the same anhydrous solvent.
-
Slowly add the base solution to the stirred solution of this compound via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is indicated by TLC or GC analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Note on Solvent Choice for this Protocol: Aprotic solvents are preferred to avoid reaction with the strong base. The polarity of the aprotic solvent can influence the solubility of the base and the substrate, which may affect the reaction rate. Toluene is a non-polar aprotic solvent, while THF is a polar aprotic solvent. The optimal choice may depend on the specific base used.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in experimental design. The following workflow can guide researchers in making an informed decision.
Caption: A stepwise approach to selecting the optimal solvent.
References
Validation & Comparative
Characterizing 2-Chloroethyl Orthoformate Reaction Products: A Comparative Guide to NMR, GC-MS, and FTIR Analysis
For researchers, scientists, and drug development professionals, the accurate characterization of reaction products is paramount. This guide provides a comprehensive comparison of three common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the analysis of reaction products derived from 2-Chloroethyl orthoformate. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
This compound, also known as tris(2-chloroethyl) orthoformate, is a reactive molecule utilized in various organic syntheses. Its primary reaction products often include the parent orthoformate and vinyl orthoesters, formed through elimination reactions. The unambiguous identification and quantification of these products are crucial for reaction optimization and quality control.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as structural elucidation, quantification, or functional group identification. Below is a comparative summary of NMR, GC-MS, and FTIR for the characterization of this compound reaction products.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed molecular structure, including connectivity and stereochemistry. Quantitative analysis of components in a mixture. | Separation of volatile and semi-volatile compounds in a mixture. Identification based on mass-to-charge ratio and fragmentation patterns. Quantitative analysis. | Identification of functional groups present in the molecules. |
| Sample Requirements | Soluble sample in a deuterated solvent. Non-destructive. | Volatile and thermally stable sample. Destructive. | Solid, liquid, or gas. Minimal sample preparation for Attenuated Total Reflectance (ATR). |
| Strengths | Unambiguous structure determination. Excellent for quantifying components in a mixture without the need for individual calibration standards (qNMR). | High sensitivity and selectivity for complex mixtures. Provides molecular weight information. | Fast and simple analysis. Good for monitoring reaction progress by observing the appearance/disappearance of functional groups. |
| Limitations | Lower sensitivity compared to MS. Complex spectra for mixtures can be challenging to interpret. | Not suitable for non-volatile or thermally labile compounds. Isomeric differentiation can be difficult. | Provides limited structural information. Not ideal for quantitative analysis of complex mixtures. |
Predicted NMR Spectral Data for Key Products
Tris(2-chloroethyl) orthoformate (C₇H₁₃Cl₃O₃)
-
¹H NMR (predicted): The spectrum is expected to show two triplets. The methylene group adjacent to the oxygen (O-CH₂) would appear downfield compared to the methylene group adjacent to the chlorine (Cl-CH₂).
-
CH(O-CH₂-CH₂-Cl)₃: A triplet around 3.8-4.0 ppm.
-
CH(O-CH₂-CH₂-Cl)₃: A triplet around 3.6-3.8 ppm.
-
-
¹³C NMR (predicted):
-
CH(O-CH₂-CH₂-Cl)₃: The methine carbon of the orthoformate group is expected around 110-120 ppm.
-
O-CH₂: The carbon of the methylene group attached to oxygen is predicted to be in the range of 65-70 ppm.
-
CH₂-Cl: The carbon of the methylene group attached to chlorine is expected around 40-45 ppm.
-
Vinyl Orthoester (Generic Structure: CH(OR)₂(OCH=CH₂))
The formation of a vinyl orthoester from tris(2-chloroethyl) orthoformate would introduce characteristic signals for the vinyl group in the NMR spectra.
-
¹H NMR (predicted):
-
=CH₂: Two doublets of doublets between 4.0 and 4.5 ppm.
-
=CH-O: A doublet of doublets around 6.5 ppm.
-
-
¹³C NMR (predicted):
-
=CH₂: A signal around 85-95 ppm.
-
=CH-O: A signal around 150-155 ppm.
-
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure reproducible and accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and quantify the components of the reaction mixture.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Cap the tube and gently invert to ensure complete dissolution.
Data Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
For qNMR, calculate the molar ratio of the products relative to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the volatile components of the reaction mixture.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms).
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a library of known compounds (e.g., NIST).
-
The fragmentation pattern will provide information about the structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the reaction mixture and monitor the progress of the reaction.
Instrumentation: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small drop of the liquid reaction mixture directly onto the ATR crystal.
-
For solid samples, press a small amount of the powder firmly onto the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for key functional groups.
-
C-O stretching (ether): Strong band around 1100-1200 cm⁻¹.
-
C-Cl stretching: Band in the region of 600-800 cm⁻¹.
-
C=C stretching (vinyl group): Band around 1640 cm⁻¹.
-
=C-H bending (vinyl group): Bands in the 900-1000 cm⁻¹ region.
-
-
Compare the spectrum of the reaction mixture to that of the starting material to identify new peaks corresponding to the products and the disappearance of reactant peaks.
Visualizing the Workflow
To illustrate the logical flow of the characterization process, the following diagram outlines the experimental workflow.
Caption: Experimental workflow for the characterization of this compound reaction products.
Conclusion
The comprehensive characterization of this compound reaction products is best achieved by a combination of analytical techniques. NMR spectroscopy provides unparalleled detail for structural elucidation and quantification. GC-MS offers excellent separation and identification of volatile components, making it ideal for analyzing complex mixtures. FTIR spectroscopy serves as a rapid and straightforward method for identifying functional groups and monitoring reaction progress. By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively and accurately characterize their reaction products.
A Comparative Analysis of Formylating Efficiency: 2-Chloroethyl Orthoformate vs. Triethyl Orthoformate
For researchers, scientists, and professionals in drug development, the selection of an appropriate formylating agent is a critical step in chemical synthesis. This guide provides a detailed comparison of the formylating efficiency of 2-Chloroethyl Orthoformate and the more commonly utilized Triethyl Orthoformate, supported by available experimental data and established chemical principles.
While extensive quantitative data exists for the formylating efficiency of triethyl orthoformate across a variety of substrates and reaction conditions, a notable scarcity of specific experimental data for this compound in the formylation of amines is evident in the current scientific literature. Consequently, this guide presents a thorough, data-driven analysis of triethyl orthoformate's performance and a more qualitative assessment of this compound's potential efficiency based on established principles of chemical reactivity.
Executive Summary
Triethyl orthoformate is a well-established and versatile reagent for the N-formylation of amines, with numerous studies detailing its performance under various conditions, including acid-catalyzed and catalyst-free methods.[1][2] In contrast, this compound, while structurally similar, is less documented as a formylating agent for amines. However, the presence of electron-withdrawing chloroethyl groups is expected to enhance the electrophilicity of the central carbon atom, suggesting a potentially higher reactivity compared to its triethyl counterpart. This guide will delve into the available data for both compounds to provide a comprehensive comparison.
Data Presentation: Formylation of Amines
The following table summarizes the performance of triethyl orthoformate in the N-formylation of various amines under different reaction conditions. The absence of corresponding quantitative data for this compound in the reviewed literature precludes a direct side-by-side numerical comparison.
Table 1: N-Formylation of Various Amines using Triethyl Orthoformate
| Entry | Amine Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | None / Water / Reflux | 24 h | 85 | [1] |
| 2 | Aniline | None / Water / Microwave (90°C) | 2-3 h | 87 | [1] |
| 3 | 4-Methylaniline | H₂SO₄-SiO₂ / Refluxing TEOF | 10 min | 96 | [3] |
| 4 | 4-Methoxyaniline | H₂SO₄-SiO₂ / Refluxing TEOF | 15 min | 95 | [3] |
| 5 | 4-Chloroaniline | H₂SO₄-SiO₂ / Refluxing TEOF | 20 min | 92 | [3] |
| 6 | 4-Nitroaniline | H₂SO₄-SiO₂ / Refluxing TEOF | 30 min | 90 | [3] |
| 7 | Benzylamine | H₂SO₄-SiO₂ / Refluxing TEOF | 4 min | 94 | [3] |
| 8 | Cyclohexylamine | H₂SO₄-SiO₂ / Refluxing TEOF | 6 min | 92 | [3] |
| 9 | Dibenzylamine | H₂SO₄-SiO₂ / Refluxing TEOF | 2 h | 70 | [3] |
Theoretical Comparison of Reactivity
The primary difference in the expected formylating efficiency between this compound and triethyl orthoformate stems from the electronic effects of the respective alkoxy groups.
Figure 1. Comparison of electronic effects on the central carbon.
The ethyl groups in triethyl orthoformate are electron-donating, which slightly reduces the electrophilicity of the central carbon atom. In contrast, the chlorine atoms in the 2-chloroethyl groups of this compound exert a strong electron-withdrawing inductive effect. This effect is transmitted through the oxygen atoms to the central carbon, making it significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack by an amine. This enhanced electrophilicity suggests that this compound could potentially be a more efficient formylating agent, likely requiring milder reaction conditions or shorter reaction times.
Experimental Protocols
General Procedure for N-Formylation of Amines with Triethyl Orthoformate (Catalyst-Free in Water) [1]
-
To a round-bottom flask, add the amine (1.0 mmol) and triethyl orthoformate (1.5 mmol).
-
Add distilled water (5 mL) to the mixture.
-
The reaction mixture is then either refluxed for 24-48 hours or irradiated in a microwave reactor at 90°C for 2-3 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-formylated amine.
General Procedure for N-Formylation of Amines with Triethyl Orthoformate (H₂SO₄-SiO₂ Catalyzed) [3]
-
In a round-bottom flask, add the amine (1.0 mmol) and triethyl orthoformate (2 mL).
-
Add silica-supported sulfuric acid (H₂SO₄-SiO₂) (0.05 g) to the mixture.
-
The reaction mixture is stirred and refluxed at 65°C for the time specified in Table 1.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the catalyst is filtered off.
-
The excess triethyl orthoformate is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the pure N-formylated amine.
Experimental Workflow
The following diagram illustrates a typical workflow for an N-formylation reaction followed by product purification and analysis.
Figure 2. General workflow for N-formylation of amines.
Conclusion
Triethyl orthoformate is a proven and effective reagent for the N-formylation of a wide range of amines, with well-documented procedures and predictable outcomes. The choice between catalyst-free conditions in water and acid-catalyzed methods allows for flexibility depending on the substrate and desired reaction rate.
While direct experimental evidence is lacking for the formylating efficiency of this compound with amines, fundamental principles of organic chemistry strongly suggest that it should be a more reactive formylating agent than triethyl orthoformate. The electron-withdrawing nature of the chloroethyl groups is expected to enhance the electrophilicity of the central carbon, potentially leading to faster reactions and/or milder conditions. Further experimental investigation is warranted to quantify the formylating efficiency of this compound and to fully assess its utility as a formylating agent in organic synthesis. Researchers are encouraged to explore its potential, particularly for less reactive amine substrates where triethyl orthoformate may be sluggish.
References
Yield comparison between 2-Chloroethyl orthoformate and other orthoesters in heterocycle synthesis.
For Researchers, Scientists, and Drug Development Professionals
Performance of Orthoesters in Benzimidazole Synthesis
The following table summarizes the reported yields for the synthesis of various benzimidazole derivatives using different orthoesters. It is crucial to note that direct comparisons are challenging due to variations in substrates, reaction conditions, and analytical methods across different studies.
| Orthoester | Starting Material (Di-amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Triethyl orthoformate | N¹,N²-bis(2,4,6-trimethylphenyl)-1,2-benzenediamine | 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride | 145 °C, 20 min then TMSCl, 50 °C, 3 h | 55% | [1] |
| Triethyl orthoformate | N,N'-diphenylbenzene-1,2-diamine | 1,3-diphenylbenzimidazolium chloride | 145 °C, 20 min | 28% | [1] |
| Triethyl orthoformate | 4-Amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile | Ethyl-N-(3-cyano-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridin-4-yl)formimidate | Acetic anhydride, reflux, 5 h | 83% | [2] |
| Not specified (likely Triethyl orthoformate) | o-phenylenediamine | 2-substituted benzimidazoles | Microwave-assisted, Polyphosphoric acid | 10-50% increase over conventional | [3][4] |
The Unique Role of 2-Chloroethyl Orthoformate
While direct yield comparison data for this compound in simple benzimidazole synthesis is scarce in the reviewed literature, its primary utility lies in the introduction of a reactive 2-chloroethyl group at the 2-position of the benzimidazole ring. This functional group serves as a valuable handle for subsequent chemical modifications, allowing for the construction of more complex and diverse molecular architectures. This feature distinguishes it from other orthoesters which primarily act as sources for a single carbon atom to complete the heterocyclic ring.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of benzimidazole derivatives using triethyl orthoformate, extracted from the cited literature.
Synthesis of 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride[1]
-
Reactants: N¹,N²-bis(2,4,6-trimethylphenyl)-1,2-benzenediamine (600 mg, 1.74 mmol), triethyl orthoformate (60 mL).
-
Procedure:
-
To a 125 mL two-neck round-bottomed flask, add N¹,N²-bis(2,4,6-trimethylphenyl)-1,2-benzenediamine and triethyl orthoformate.
-
Connect a fractional distillation apparatus to the flask.
-
Stir the suspension at 145 °C for 20 minutes.
-
Pass a small flux of nitrogen through the solution and distill off a mixture of ethanol and triethyl orthoformate.
-
Add fresh triethyl orthoformate (3 mL) to the solution, followed by trimethylsilyl chloride (4 mL, 31.51 mmol) at once.
-
Stir the solution at 50 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether (20 mL), filter the precipitate, and wash with additional diethyl ether (3 x 10 mL).
-
Triturate the solid with acetone (3 mL) and dry to afford the product.
-
-
Yield: 55%
Synthesis of Ethyl-N-(3-cyano-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridin-4-yl)formimidate[2]
-
Reactants: 4-Amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile (0.02 mol), triethyl orthoformate (3 mL), acetic anhydride (20 mL).
-
Procedure:
-
To a solution of the starting pyridine derivative in acetic anhydride, add triethyl orthoformate.
-
Reflux the reaction mixture for 5 hours.
-
Collect the solid precipitate that forms upon cooling.
-
Dry and crystallize the solid from ethanol.
-
-
Yield: 83%
Logical Workflow for Orthoester-Mediated Heterocycle Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a benzimidazole ring using an orthoester.
Caption: Generalized workflow for benzimidazole synthesis using an orthoester.
References
- 1. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 2-Chloroethyl Orthoformate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of tris(2-chloroethyl) orthoformate. Due to the limited availability of public spectroscopic data for this specific compound, this guide presents a comparison with the well-characterized and structurally similar triethyl orthoformate. Additionally, spectroscopic data for 2-chloroethanol is included, as it is a key precursor and potential impurity. This information, coupled with the detailed experimental protocols, will aid researchers in the structural elucidation of 2-chloroethyl orthoformate derivatives.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for tris(2-chloroethyl) orthoformate (predicted and reported fragments), triethyl orthoformate, and 2-chloroethanol.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Tris(2-chloroethyl) orthoformate | Predicted ~5.0-5.2 | Singlet | - | CH (orthoformate) |
| Predicted ~3.8-4.0 | Triplet | Predicted ~5-7 | O-CH₂-CH₂-Cl | |
| Predicted ~3.6-3.8 | Triplet | Predicted ~5-7 | O-CH₂-CH₂-Cl | |
| Triethyl orthoformate | 5.16 | Singlet | - | CH (orthoformate) |
| 3.61 | Quartet | 7.1 | O-CH₂-CH₃ | |
| 1.23 | Triplet | 7.1 | O-CH₂-CH₃ | |
| 2-Chloroethanol | ~3.8 | Triplet | ~6 | HO-CH₂- |
| ~3.6 | Triplet | ~6 | -CH₂-Cl | |
| Variable | Singlet (broad) | - | -OH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Tris(2-chloroethyl) orthoformate | Predicted ~110-115 | CH (orthoformate) |
| Predicted ~65-70 | O-CH₂- | |
| Predicted ~40-45 | -CH₂-Cl | |
| Triethyl orthoformate | 112.5 | CH (orthoformate) |
| 59.5 | O-CH₂- | |
| 15.1 | -CH₃ | |
| 2-Chloroethanol | ~63 | HO-CH₂- |
| ~47 | -CH₂-Cl |
Table 3: IR Spectroscopic Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Tris(2-chloroethyl) orthoformate | Predicted ~2950-2850 | C-H stretch |
| Predicted ~1150-1050 | C-O stretch (orthoformate) | |
| Predicted ~750-650 | C-Cl stretch | |
| Triethyl orthoformate | 2976, 2885 | C-H stretch |
| 1128, 1069 | C-O stretch | |
| 2-Chloroethanol | 3330 (broad) | O-H stretch |
| 2960, 2880 | C-H stretch | |
| 1080 | C-O stretch | |
| 750 | C-Cl stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key Fragments (m/z) | Fragment Identity |
| Tris(2-chloroethyl) orthoformate | [M]+• (weak or absent) | Molecular Ion |
| [M - CH₂CH₂Cl]+ | Loss of a chloroethyl radical | |
| [M - OCH₂CH₂Cl]+ | Loss of a chloroethoxy radical | |
| HC(OCH₂CH₂Cl)₂⁺ | Dichloroethoxymethyl cation | |
| Triethyl orthoformate | 148 | [M]+• (Molecular Ion) |
| 103 | [M - OCH₂CH₃]+ | |
| 75 | [HC(OCH₂CH₃)₂]+ | |
| 47 | [CH(OCH₃)]+ | |
| 2-Chloroethanol | 80/82 | [M]+• (Molecular Ion with ³⁵Cl/³⁷Cl) |
| 49 | [CH₂CH₂OH]+ | |
| 31 | [CH₂OH]+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-50 mg of the purified sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping solvent peaks with analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: For a liquid sample like tris(2-chloroethyl) orthoformate, place a small drop of the neat liquid directly onto the ATR crystal. For solid samples, ensure good contact between the sample and the crystal by applying gentle pressure.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum Acquisition:
-
Place the sample on the crystal and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for spectroscopic structure confirmation and the chemical structure of the compounds discussed.
Caption: Workflow for the synthesis and spectroscopic confirmation of tris(2-chloroethyl) orthoformate.
Caption: Structures of the target compound, a comparative alternative, and a potential precursor.
A comparative study of orthoformates as protecting groups in organic synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. Orthoformates, particularly trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF), serve as versatile and highly effective reagents for the protection of carbonyls and diols. Their dual function as both an acetal-forming reagent and a dehydrating agent simplifies reaction conditions and drives equilibria towards the desired protected product. This guide provides an objective comparison of orthoformates against other common protecting group strategies, supported by experimental data and detailed protocols.
Part 1: Protection of Carbonyl Compounds: Acyclic vs. Cyclic Acetals
The transformation of a carbonyl group into an acetal is one of the most fundamental protection strategies, rendering it inert to nucleophiles and strong bases.[1] Orthoformates provide a direct route to acyclic acetals.
The primary alternative is the formation of cyclic acetals, typically by reacting the carbonyl with a diol, such as ethylene glycol, under acid catalysis with removal of water. While both methods are effective, they differ in reaction kinetics, conditions, and the stability of the resulting acetal.
Data Presentation: Comparison of Carbonyl Protection Methods
The following table summarizes typical reaction conditions and yields for the protection of model carbonyl compounds.
| Substrate | Protecting Reagent | Catalyst / Conditions | Time | Yield | Reference |
| Cyclohexanone | Trimethyl Orthoformate (TMOF) | p-Toluenesulfonic acid (cat.), Methanol | 3-5 hours | 90-96% | [2][3] |
| Benzaldehyde | Ethylene Glycol | o-Phosphoric acid (cat.), Toluene, Dean-Stark | ~2 hours | High | [4][5] |
| p-Chlorobenzaldehyde | Ethylene Glycol | p-Toluenesulfonic acid (cat.), Xylene, Dean-Stark | 15-20 hours | 80-89% | [6] |
Mandatory Visualization: Synthetic Workflow
Caption: Workflow for selective Grignard reaction on an ester in the presence of a ketone.
Experimental Protocols
Protocol 1: Protection of Cyclohexanone using Trimethyl Orthoformate [3]
-
To a flask equipped with a stirrer and distillation column, add cyclohexanone (1.0 mol), methanol (0.17 mol), and p-toluenesulfonic acid (0.002 mol).
-
Heat the mixture to 80 °C.
-
Add trimethyl orthoformate (1.0 mol) dropwise over 3 hours.
-
During the addition, distill off the methyl formate/methanol azeotrope at the head of the column (head temperature 40-60 °C).
-
After addition is complete, increase the temperature to 115 °C to remove any remaining methanol.
-
Neutralize the acidic catalyst with a base (e.g., sodium methoxide).
-
The resulting crude cyclohexanone dimethyl ketal can be purified by vacuum distillation. The expected yield is typically 90-96%.[3]
Protocol 2: Protection of Benzaldehyde using Ethylene Glycol [4][5]
-
In a 250 mL round-bottom flask, dissolve toluene (120 mL), benzaldehyde (10.6 g, 0.1 mol), and ethylene glycol (7.5 g, 0.12 mol).
-
Add 10 drops of ortho-phosphoric acid and boiling chips to the mixture.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Boil the mixture, collecting the water/toluene azeotrope in the Dean-Stark trap until no more water separates (approx. 2 mL of water will be collected).
-
Cool the reaction mixture and wash with a sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting benzaldehyde ethylene acetal can be purified by vacuum distillation.
Part 2: Protection of Alcohols: A Comparison with Silyl and THP Ethers
While orthoformates are excellent for protecting 1,2- and 1,3-diols, the protection of simple monofunctional alcohols is dominated by other classes of reagents, most notably silyl ethers and tetrahydropyranyl (THP) ethers.[1][7] Understanding their relative merits is crucial for synthetic planning.
-
Silyl Ethers (e.g., TBDMS): Formed by reacting an alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. They are robust and offer a wide range of stabilities depending on the steric bulk of the silicon substituents.[8]
-
THP Ethers: Formed by the acid-catalyzed addition of an alcohol to dihydropyran (DHP).[9] A key drawback is the introduction of a new stereocenter, which can complicate purification and characterization.[10]
Data Presentation: Comparison of Alcohol Protection Methods
| Substrate | Protecting Reagent | Catalyst / Conditions | Time | Yield | Reference |
| Benzyl Alcohol | TBDMS-Cl | Imidazole, DMF, 50 °C | 17 hours | ~100% | [11] |
| Benzyl Alcohol | Dihydropyran (DHP) | 2,4,6-Trichloro[2][9][12]triazine, CH₃CN, rt | 20 min | 98% | [9] |
Experimental Protocols
Protocol 3: TBDMS Protection of Benzyl Alcohol (General Procedure) [11]
-
To a solution of the alcohol (e.g., benzyl alcohol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (4.0 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 17 hours.
-
After cooling, add water and extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/EtOAc) to yield the TBDMS ether.
Protocol 4: THP Protection of Benzyl Alcohol [9]
-
To a mixture of benzyl alcohol (1.0 mmol, 0.108 g) and 3,4-dihydro-2H-pyran (DHP) (1.0 mmol, 0.084 g) in dry acetonitrile (3-5 mL), add 2,4,6-trichloro[2][9][12]triazine (1.0 mmol, 0.184 g).
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Filter the reaction mixture to remove solids.
-
Purify the filtrate by column chromatography (silica gel, n-hexane as eluent) to give benzyl tetrahydropyranyl ether in 98% yield.[9]
Part 3: Orthogonal Stability and Deprotection Strategies
A key aspect of any protecting group is its stability profile and the conditions required for its removal. Orthogonal protecting groups can be removed selectively in any order without affecting others.[13] Orthoformate-derived acetals, silyl ethers, and THP ethers exhibit distinct stabilities, enabling their use in complex syntheses.
Data Presentation: Comparative Stability of Protecting Groups
| Reagent / Condition | Acetal (from Orthoformate) | TBDMS Ether | THP Ether |
| Aqueous Acid (pH < 5) | Labile | Labile | Labile |
| Aqueous Base (pH > 9) | Stable | Stable | Stable |
| Organometallics (R-Li, R-MgBr) | Stable | Stable | Stable |
| Hydride Reductants (LiAlH₄, NaBH₄) | Stable | Stable | Stable |
| Oxidizing Agents (PCC, CrO₃) | Stable | Stable | Stable |
| Catalytic Hydrogenation (H₂/Pd) | Stable | Stable | Labile (if Bn present) |
| Fluoride Ion (TBAF) | Stable | Labile | Stable |
Mandatory Visualization: Protecting Group Stability
Caption: Orthogonal stability of common protecting groups under different reaction conditions.
Part 4: Reaction Mechanism
The efficiency of orthoformates in forming acetals stems from an acid-catalyzed mechanism where the orthoformate is protonated, leading to a highly electrophilic dialkoxycarbenium ion. This readily reacts with the carbonyl oxygen, and subsequent steps, driven by the formation of stable alcohol and ester byproducts, lead to the protected acetal.
Mandatory Visualization: Acetal Formation Mechanism
Caption: Simplified mechanism for acid-catalyzed acetal formation using trimethyl orthoformate.
Conclusion
Orthoformates are exceptionally useful reagents for the protection of carbonyls as acyclic acetals. Their key advantages lie in the simplicity of the reaction—often requiring just the orthoformate and a catalytic amount of acid—and their inherent ability to act as a water scavenger, which drives the reaction to completion without the need for physical water removal apparatus like a Dean-Stark trap.
Compared to cyclic acetals, they offer a convenient alternative, though the stability of the resulting protecting group may differ. When protecting alcohols, orthoformates are primarily suited for diols. For monofunctional alcohols, silyl ethers and THP ethers provide a more versatile toolkit. The TBDMS group offers excellent stability and clean, specific deprotection with fluoride ions, while THP ethers, despite the complication of creating a new stereocenter, are easily introduced and removed under mild acidic conditions. The choice between these powerful tools ultimately depends on the specific substrate, the planned synthetic route, and the required orthogonality of the protecting groups.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]
- 3. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
- 4. profistend.info [profistend.info]
- 5. spegroup.ru [spegroup.ru]
- 6. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
Validating the Purity of Synthesized 2-Chloroethyl Orthoformate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Chloroethyl orthoformate, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental protocols and data are presented to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound and its Synthesis
This compound, also known as tris(2-chloroethyl) orthoformate, is a valuable reagent in organic synthesis, often utilized for the introduction of the 2-chloroethyl group and in the formation of heterocyclic compounds. A common synthetic route to this compound is the acid-catalyzed transesterification of a simpler orthoformate, such as trimethyl orthoformate or triethyl orthoformate, with 2-chloroethanol.[1]
This synthesis, while effective, can lead to the presence of several impurities that may affect the yield and purity of the final product. The primary impurity concerns arise from incomplete reaction, side reactions such as elimination and hydrolysis, and the presence of residual starting materials.
Identifying Potential Impurities
A thorough understanding of the reaction mechanism allows for the prediction of potential impurities:
-
Residual Starting Materials: Unreacted 2-chloroethanol and the initial orthoformate (e.g., trimethyl orthoformate) may be present in the final product mixture.
-
Hydrolysis Products: Orthoformates are susceptible to hydrolysis, especially in the presence of acid, which can lead to the formation of 2-chloroethanol and formic acid.[1]
-
Elimination Byproducts: Dehydrohalogenation of the 2-chloroethyl group can occur, particularly in the presence of a base, to form vinyl orthoesters.[1]
Analytical Techniques for Purity Assessment: A Comparison
The choice of analytical technique for purity validation depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired level of sensitivity and specificity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with stationary and mobile phases. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Applicability for this compound | Excellent. The compound and its likely impurities are sufficiently volatile and thermally stable. | Feasible, but may require specific column and mobile phase selection. Less common for this class of compounds. | Highly suitable for structural confirmation and purity assessment. Can quantify without a specific reference standard for the analyte. |
| Detection of Impurities | Highly sensitive and specific for volatile impurities. Can identify unknown compounds through mass spectral libraries. | Good for non-volatile or thermally labile impurities. Identification of unknowns is more challenging. | Can detect and quantify impurities with distinct NMR signals. Provides structural information about the impurities. |
| Quantification | Highly quantitative with appropriate calibration standards. | Highly quantitative with appropriate calibration standards. | Can provide absolute quantification (qNMR) with a certified internal standard. |
| Sample Throughput | Relatively high. | Can be high, depending on the method. | Generally lower throughput compared to chromatographic methods. |
| Strengths | High resolution, high sensitivity, and definitive identification through mass spectra. | Versatile for a wide range of compounds, including non-volatile and polar molecules. | Provides detailed structural information and can be a primary ratio method for quantification. |
| Limitations | Limited to volatile and thermally stable compounds. | Can be less sensitive for some compounds compared to GC-MS. Solvent consumption can be high. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
Validating Purity with GC-MS: A Detailed Protocol
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal choice for assessing the purity of this compound.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Parameters
The following table outlines a recommended set of parameters for the GC-MS analysis of this compound and its potential impurities. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Expected Results and Data Interpretation
The GC-MS analysis will produce a total ion chromatogram (TIC) showing peaks corresponding to the separated components of the sample.
Table of Expected Retention Times and Key Mass Fragments:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Chloroethanol | ~ 5.5 | 80, 63, 49, 44, 31 |
| Formic Acid (as methyl formate derivative) | ~ 3.1[2] | 60, 31, 29 |
| Vinyl Orthoester (example) | Variable | Dependent on structure |
| This compound | ~ 15.2 | 251, 215, 187, 159, 123, 87, 63 |
Note: The retention time of formic acid is based on its derivatization to methyl formate for improved chromatography.
The identity of each peak can be confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The purity of the this compound can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method is recommended.
Alternative and Complementary Analytical Techniques
While GC-MS is a primary technique, other methods can provide valuable complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their polarity. For orthoformates, which are non-polar, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water could be employed.[1] However, as orthoformates lack a strong UV chromophore, a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. HPLC is particularly useful if non-volatile or thermally sensitive impurities are suspected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[3][4] The ¹H NMR spectrum of this compound would show characteristic signals for the orthoformate proton and the two methylene groups of the chloroethyl chain.[1] Impurities would present as additional signals in the spectrum, and their integration relative to the main compound's signals can be used to determine the purity.
Caption: Interrelation of synthesis, purification, and analytical validation.
Conclusion
Validating the purity of synthesized this compound is essential for its successful application in research and development. GC-MS stands out as a highly effective primary technique, offering excellent separation, sensitivity, and definitive identification of the main compound and potential volatile impurities. When combined with complementary techniques like HPLC and NMR, researchers can achieve a comprehensive understanding of the product's purity and structural integrity, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. This compound | 18719-58-9 | Benchchem [benchchem.com]
- 2. Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hydrolysis Kinetics of 2-Chloroethyl Orthoformate and Its Non-Halogenated Analogs
A detailed examination of the kinetic stability of 2-Chloroethyl orthoformate in aqueous media reveals a significantly faster hydrolysis rate compared to its non-halogenated counterparts, such as ethyl orthoformate. This accelerated degradation is primarily attributed to the electron-withdrawing nature of the chloroethyl group, which enhances the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack by water.
This guide provides a comparative overview of the hydrolysis kinetics of this compound and its non-halogenated analogs, supported by available experimental data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who utilize orthoformates as chemical protecting groups, prodrug linkers, or in other specialized applications where hydrolytic stability is a critical parameter.
Comparison of Hydrolysis Rates
The hydrolysis of orthoformates is a well-studied process that typically proceeds via an acid-catalyzed mechanism. However, uncatalyzed hydrolysis can also occur, particularly under neutral or slightly alkaline conditions. The rate of this uncatalyzed hydrolysis is significantly influenced by the electronic effects of the substituents on the orthoformate molecule.
For comparison, the uncatalyzed hydrolysis rate constants (kuncat) for triethyl orthoformate and triisopropyl orthoformate have been reported at 50°C and pH 11.0.[1][2]
| Orthoformate | Uncatalyzed Rate Constant (kuncat) at 50°C, pH 11.0 (s-1) |
| Triethyl Orthoformate | 1.44 x 10-5[1][2] |
| Triisopropyl Orthoformate | 4.34 x 10-6[1][2] |
Based on the inductive effect of the chloroethyl group, it is anticipated that the kuncat for this compound under similar conditions would be significantly higher than that of triethyl orthoformate.
Hydrolysis Signaling Pathway
The acid-catalyzed hydrolysis of orthoformates generally proceeds through a three-step mechanism involving the formation of a carboxonium ion intermediate.
Caption: Acid-catalyzed hydrolysis pathway of orthoformates.
Experimental Protocols
The kinetic studies of orthoformate hydrolysis can be effectively monitored using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool for in-situ reaction monitoring.
General Experimental Workflow for Kinetic Analysis by NMR
Caption: General workflow for kinetic analysis of orthoformate hydrolysis by NMR.
Detailed Methodology:
-
Materials:
-
This compound or its non-halogenated analog (e.g., ethyl orthoformate).
-
Deuterated solvent (e.g., D2O, acetone-d6).
-
Appropriate buffer components to maintain a constant pD.
-
Internal standard (e.g., trimethylsilyl propionate, TSP).
-
NMR tubes.
-
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Procedure:
-
A stock solution of the orthoformate and an internal standard is prepared in a deuterated solvent.
-
A buffered solution at the desired pD is prepared in D2O.
-
The reaction is initiated by mixing the orthoformate stock solution with the buffered solution directly in an NMR tube at a controlled temperature.
-
A series of 1H NMR spectra are acquired at regular time intervals.
-
The disappearance of the orthoformate methine proton signal and the appearance of the corresponding formate ester proton signal are monitored.
-
The integrals of these signals are used to determine the concentration of the reactant and product over time.
-
The natural logarithm of the reactant concentration is plotted against time. For a first-order reaction, this plot will be linear, and the negative of the slope will give the pseudo-first-order rate constant (kobs).
-
Conclusion
The substitution of an ethyl group with a 2-chloroethyl group in an orthoformate molecule is expected to significantly decrease its hydrolytic stability. This is a crucial consideration for applications where orthoformates are employed in aqueous environments, such as in drug delivery systems or as protecting groups in multi-step organic synthesis. The quantitative determination of the hydrolysis rate constant for this compound through the experimental protocol outlined above would provide valuable data for a more precise comparison and inform the rational design of orthoformate-containing molecules with tailored hydrolytic properties.
References
Assessing the stability of 2-chloroethyl protecting groups under various conditions.
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity. The 2-chloroethyl (CE) group is a halogenated protecting group that has found utility in the protection of various functional groups, including alcohols, amines, and phosphates. This guide provides a comparative assessment of the stability of the 2-chloroethyl protecting group under diverse chemical environments and contrasts its performance with other commonly employed protecting groups.
Introduction to the 2-Chloroethyl Protecting Group
The 2-chloroethyl group is typically introduced to a functional group via its corresponding chloroformate (for amines and alcohols) or through Williamson ether synthesis-type reactions (for alcohols). Its deprotection is most commonly achieved under reductive conditions, a feature that provides it with a degree of orthogonality to many acid- and base-labile protecting groups.
Stability Profile of 2-Chloroethyl Protecting Groups
Quantitative data on the stability of the 2-chloroethyl protecting group is not as abundant in the literature as for more common protecting groups. However, its stability can be inferred from the behavior of the structurally related and more extensively studied 2,2,2-trichloroethyl (TCE) and 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups. The additional electron-withdrawing chlorine atoms in TCE and Troc groups generally render them more labile than the corresponding 2-chloroethyl group. Therefore, the stability of the 2-chloroethyl group is expected to be greater than or equal to that of its trichlorinated analogs under similar conditions.
Stability Under Acidic and Basic Conditions
2-Chloroethyl ethers have been noted to be stable in caustic solutions but are susceptible to hydrolysis under acidic conditions[1]. This suggests that the ether linkage is generally robust to basic environments but can be cleaved with acid. Carbamates, in general, can be cleaved under both acidic and basic conditions, though the stability is highly dependent on the specific carbamate structure.
Reductive Cleavage
The primary method for the deprotection of chloroethyl and trichloroethyl-based protecting groups is reductive cleavage. This is typically accomplished using zinc dust in the presence of acetic acid or other proton sources[2][3][4]. The reaction proceeds via a reductive elimination mechanism. This method offers a mild and selective means of deprotection, particularly for substrates that are sensitive to acidic or basic conditions.
Comparative Stability Data
The following tables provide a summary of the stability of the 2-chloroethyl protecting group in comparison to other common protecting groups for alcohols and amines. Where direct quantitative data for the 2-chloroethyl group is unavailable, its stability is estimated based on the data for the 2,2,2-trichloroethyl (TCE) or 2,2,2-trichloroethoxycarbonyl (Troc) groups and is indicated with an asterisk (*).
Table 1: Comparative Stability of Alcohol Protecting Groups
| Protecting Group | Reagent/Condition | Stability |
| 2-Chloroethyl (CE) | Strong Acid (e.g., TFA) | Labile |
| Strong Base (e.g., NaOH) | Stable | |
| Oxidizing Agents | Stable | |
| Reductive Agents (Zn/AcOH) | Labile | |
| Methyl (Me) | Strong Acid (e.g., BBr₃) | Labile |
| Strong Base | Stable | |
| Oxidizing Agents | Stable | |
| Reductive Agents | Stable | |
| Benzyl (Bn) | Strong Acid | Stable |
| Strong Base | Stable | |
| Oxidizing Agents | Stable | |
| Hydrogenolysis (H₂/Pd-C) | Labile | |
| tert-Butyldimethylsilyl (TBS) | Strong Acid (e.g., TFA) | Labile |
| Strong Base | Moderately Stable | |
| Fluoride source (e.g., TBAF) | Labile | |
| Reductive Agents | Stable | |
| Tetrahydropyranyl (THP) | Strong Acid (e.g., TFA) | Labile |
| Strong Base | Stable | |
| Oxidizing Agents | Stable | |
| Reductive Agents | Stable |
Table 2: Comparative Stability of Amine Protecting Groups
| Protecting Group | Reagent/Condition | Stability |
| 2-Chloroethoxycarbonyl | Strong Acid (e.g., TFA) | Moderately Stable |
| Strong Base (e.g., Piperidine) | Stable | |
| Reductive Agents (Zn/AcOH) | Labile | |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Labile |
| Strong Base (e.g., Piperidine) | Stable | |
| Reductive Agents | Stable | |
| Carboxybenzyl (Cbz) | Strong Acid | Stable |
| Strong Base | Stable | |
| Hydrogenolysis (H₂/Pd-C) | Labile | |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Strong Acid | Stable |
| Strong Base (e.g., Piperidine) | Labile | |
| Reductive Agents | Stable |
Experimental Protocols
General Protocol for Assessing Protecting Group Stability
A standard method to assess the stability of a protecting group involves subjecting the protected substrate to various reaction conditions and monitoring the extent of cleavage over time, typically by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Preparation: Prepare stock solutions of the 2-chloroethyl-protected substrate in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Reaction Setup: In separate vials, mix the substrate solution with the test reagent (e.g., 50% TFA in DCM, 20% piperidine in DMF, 1 M NaOH in MeOH/H₂O).
-
Time Course Analysis: At regular time intervals (e.g., 0, 1, 4, 8, 24 hours), quench a small aliquot of the reaction mixture.
-
Analysis: Analyze the quenched aliquots by HPLC to determine the ratio of the protected substrate to the deprotected product.
-
Data Interpretation: Plot the percentage of the remaining protected substrate against time to determine the stability of the protecting group under the tested conditions.
Protocol for Reductive Cleavage of a 2-Chloroethyl Carbamate
This protocol is adapted from methods used for the cleavage of the related 2,2,2-trichloroethoxycarbonyl (Troc) group.
-
Dissolution: Dissolve the 2-chloroethyl-protected amine (1 equivalent) in a suitable solvent such as acetic acid or a mixture of tetrahydrofuran and water.
-
Addition of Zinc: Add activated zinc dust (typically 5-10 equivalents) to the solution in portions. Activation of zinc can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Extraction and Purification: Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Conclusion
The 2-chloroethyl protecting group offers a valuable orthogonal protection strategy, particularly for substrates that are sensitive to acidic or basic conditions. Its stability profile, characterized by robustness towards many common reagents and selective removal under mild reductive conditions, makes it a useful tool in the synthetic chemist's arsenal. While direct quantitative stability data is limited, its behavior can be reasonably predicted by comparison with its trichlorinated analogs. The experimental protocols provided herein offer a starting point for the application and further investigation of this protecting group in complex organic synthesis.
References
Evaluating the Cost-Effectiveness of 2-Chloroethyl Orthoformate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical decision in large-scale chemical synthesis, directly impacting process efficiency, economic viability, and environmental footprint. 2-Chloroethyl orthoformate is a versatile reagent employed in various synthetic transformations, most notably in the formation of 2-substituted-2-oxazolines, which are valuable intermediates in pharmaceutical and materials science. This guide provides an objective comparison of this compound with common alternatives, focusing on cost-effectiveness for industrial-scale applications. The analysis is supported by available data and established synthetic methodologies.
Executive Summary
This compound offers a distinct reactivity profile due to the presence of the chloroethyl group, which can be advantageous in specific synthetic contexts. However, for many common applications, such as the synthesis of simple 2-alkyloxazolines, alternative reagents like triethyl orthoformate and trimethyl orthoformate, or entirely different synthetic routes, may present a more cost-effective and environmentally benign option on a large scale. Key factors for consideration include raw material costs, reaction yields, process cycle times, solvent usage, and waste disposal requirements.
Comparative Analysis of Reagents for 2-Oxazoline Synthesis
The synthesis of 2-oxazolines is a primary application of orthoformates. Here, we compare the use of this compound with triethyl orthoformate and a common alternative pathway, the direct condensation of a carboxylic acid with ethanolamine, for the synthesis of 2-ethyl-2-oxazoline.
Data Presentation: A Semi-Quantitative Comparison
| Parameter | This compound Route | Triethyl Orthoformate Route | Propionic Acid & Ethanolamine Route |
| Primary Reagents | Propionitrile, this compound | Propionitrile, Triethyl orthoformate | Propionic acid, Ethanolamine |
| Catalyst/Promoter | Lewis Acid (e.g., ZnCl₂) | Lewis Acid (e.g., ZnCl₂) | Dehydrating agent or high temperatures |
| Reported Yield | Moderate to Good (qualitative) | 65-75%[1] | ~82% (one-pot)[2] |
| Reaction Time | Not specified in large-scale context | 1.5 - 3 hours[1] | Not specified in large-scale context |
| Reaction Temperature | Elevated temperatures | 30 - 50 °C[1] | 200 °C (in vacuo)[2] |
| Key Byproducts | 2-Chloroethanol, Ammonium salts | Ethanol, Ammonium salts | Water |
| Estimated Bulk Price | High (Estimated) | Moderate (~$290/Kg for 200L)[3] | Low (Propionic acid and ethanolamine are commodity chemicals) |
| Waste Stream | Halogenated organic waste | Non-halogenated organic waste | Aqueous waste |
| Cost-Effectiveness | Potentially lower for specialized applications where the chloroethyl group is retained or further functionalized. Generally higher cost for simple oxazoline synthesis. | Good for simple oxazoline synthesis, offering a balance of cost and efficiency. | Potentially the most cost-effective for simple oxazolines due to low-cost starting materials, but may require more energy-intensive conditions. |
Experimental Protocols
General Protocol for 2-Oxazoline Synthesis from a Nitrile and an Orthoformate (Illustrative)
This protocol is a generalized representation and would require optimization for a specific substrate and scale.
-
Reaction Setup: A suitable reactor is charged with the nitrile (1.0 eq.), the orthoformate (1.1 - 1.5 eq.), and a Lewis acid catalyst (e.g., ZnCl₂, 5-10 mol%).
-
Reaction Execution: The mixture is heated to the target temperature (e.g., 30-80 °C) under an inert atmosphere. The reaction progress is monitored by a suitable analytical technique (e.g., GC, HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled. The catalyst is quenched and removed (e.g., by filtration or aqueous wash).
-
Purification: The crude product is purified by distillation under reduced pressure to yield the desired 2-oxazoline.
Protocol for One-Pot Synthesis of 2-Ethyl-2-Oxazoline from Propionic Acid and Ethanolamine
This method is adapted from literature reports for large-scale synthesis.[2]
-
Salt Formation: Propionic acid and ethanolamine are reacted to form the corresponding salt.
-
Dehydration and Cyclization: The salt is heated to 200 °C under vacuum in the presence of a catalyst such as zinc chloride.
-
Purification: The product, 2-ethyl-2-oxazoline, is isolated from the water-containing distillate by extraction and subsequent distillation.
Mandatory Visualizations
Logical Workflow for Reagent Selection in 2-Oxazoline Synthesis
Caption: Decision workflow for selecting a reagent for 2-oxazoline synthesis.
General Experimental Workflow for Orthoformate-Mediated 2-Oxazoline Synthesis
Caption: A generalized experimental workflow for synthesizing 2-oxazolines using orthoformates.
Discussion and Conclusion
The primary advantage of This compound lies in its potential for introducing a functionalized side chain in a single step. If the final target molecule requires a 2-chloroethyl substituent on the oxazoline ring, this reagent can be highly efficient. However, for the synthesis of simple, unfunctionalized 2-alkyloxazolines, its higher estimated cost and the generation of halogenated waste streams make it a less attractive option for large-scale production compared to its alternatives.
Triethyl orthoformate and trimethyl orthoformate represent more economical choices for the synthesis of simple 2-oxazolines from nitriles. They offer good yields and utilize well-established, scalable processes. The choice between the ethyl and methyl variants will often depend on the specific reaction conditions and the desired byproducts (ethanol vs. methanol).
The direct condensation of a carboxylic acid with an amino alcohol is a classic and often very cost-effective method, as it utilizes inexpensive bulk chemicals. While this route can achieve high yields, it may require higher reaction temperatures and vacuum, potentially increasing energy costs.
References
Safety Operating Guide
Proper Disposal of 2-Chloroethyl Orthoformate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Chloroethyl orthoformate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this chemical, drawing on safety protocols for similar orthoformate compounds. Researchers, scientists, and drug development professionals should adhere to these steps to mitigate risks associated with this flammable and potentially hazardous substance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3]
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[4][5]
Handling:
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[3][4][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Handle in a closed system whenever possible.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
Small Spills:
-
Restrict Access: Control entry to the spill area.[6]
-
Absorb: Use an inert, dry absorbent material such as sand or vermiculite to soak up the spilled liquid.[3][6]
-
Collect: Carefully collect the absorbed material into an airtight container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the container and its contents as hazardous waste in accordance with local, state, and federal regulations.[6]
Large Spills:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Contain: If possible and safe to do so, contain the spill by bunding (creating a barrier).[6]
-
Follow Small Spill Procedures: Proceed with absorption, collection, and decontamination as with a small spill.
-
Report: Report the spill to the appropriate environmental health and safety office.
Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[6] It is the responsibility of the waste generator to ensure compliance.[6]
Step 1: Waste Identification and Segregation
-
This compound should be treated as a hazardous waste, likely falling under the category of a flammable liquid.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep in the original or a compatible, properly labeled, and tightly sealed container.[3][4]
Step 2: Neutralization (if applicable and safe)
-
Orthoformates can hydrolyze in the presence of water, especially under acidic conditions, to form alcohols and formates.[2] While this could be a potential neutralization method, the hydrolysis of this compound may produce hazardous byproducts. This step should only be performed by trained personnel after a thorough risk assessment and according to a validated laboratory procedure.
Step 3: Collection and Storage
-
Collect waste this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][4]
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed chemical waste contractor.[4][5]
-
Do not pour this compound down the drain or dispose of it with general laboratory trash.[6]
Quantitative Data for a Representative Orthoformate (Triethyl Orthoformate)
| Property | Value | Source |
| Boiling Point | 146 °C / 294.8 °F | [3][4] |
| Melting Point | -76 °C / -105 °F | [4] |
| Density | 0.891 g/cm³ (at 25 °C / 77 °F) | [4] |
| Flash Point | ~13°C (for Trimethyl Orthoformate) | [2] |
| Log Pow (n-octanol/water) | 1.2 (at 20 °C / 68 °F) | [4] |
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Tris(2-chloroethyl) orthoformate
For Immediate Reference: Key Safety and Handling Information for Tris(2-chloroethyl) orthoformate
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of chloroethyl groups, Tris(2-chloroethyl) orthoformate is likely to be an irritant to the skin, eyes, and respiratory tract. Similar orthoformate compounds are often flammable. Therefore, a cautious approach is necessary.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which may lead to irritation or absorption of the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][2][3] | Minimizes inhalation of potentially harmful vapors. |
Operational Plan: Safe Handling and Storage
Adherence to strict operational procedures is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.
-
Dispensing: Conduct all transfers and manipulations of Tris(2-chloroethyl) orthoformate within a certified chemical fume hood to control vapor exposure.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Remove and launder any contaminated clothing before reuse.
Storage:
Store Tris(2-chloroethyl) orthoformate in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of Tris(2-chloroethyl) orthoformate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect all waste containing Tris(2-chloroethyl) orthoformate, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and chemical-resistant container.
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or discard with regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Workflow
To ensure clarity in the operational procedure, the following workflow diagram outlines the key steps for safely handling Tris(2-chloroethyl) orthoformate.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
